2-Bromo-5-ethynylthiophene
Description
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Properties
IUPAC Name |
2-bromo-5-ethynylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDCGFLVLPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479687 | |
| Record name | Thiophene,2-bromo-5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105995-73-1 | |
| Record name | Thiophene,2-bromo-5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromo-5-ethynylthiophene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic pathway for 2-Bromo-5-ethynylthiophene, a valuable building block in the development of advanced organic materials and pharmaceuticals. The synthesis is typically achieved through a two-step process commencing with a selective Sonogashira coupling of 2,5-dibromothiophene with a protected alkyne, followed by the removal of the protecting group to yield the target compound. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound proceeds via two key transformations:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 2,5-dibromothiophene and (trimethylsilyl)acetylene. This step selectively introduces the protected ethynyl group at one of the bromine-substituted positions of the thiophene ring.
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group from the alkyne to yield the terminal ethynyl functionality. This is typically achieved under basic conditions.
A schematic representation of this synthetic route is provided below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene
This procedure details the Sonogashira coupling of 2,5-dibromothiophene with (trimethylsilyl)acetylene.
Materials:
-
2,5-Dibromothiophene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a stirred solution of 2,3-dibromothiophene (0.83 mmol) in triethylamine (1 mL), a solution of trimethylsilylacetylene (0.83 mmol) in triethylamine (1 mL) is added dropwise.
-
Bis(triphenylphosphine)palladium(II) dichloride (0.003 mmol) and triphenylphosphine (0.004 mmol) are subsequently added, and the mixture is heated to 35 °C for 10 minutes.[1]
-
Copper(I) iodide (0.006 mmol) is then added, and the reaction mixture is stirred at 60 °C for 3 hours.[1]
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and poured into water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene.
Step 2: Synthesis of this compound
This procedure describes the deprotection of the trimethylsilyl group to yield the final product.
Materials:
-
2-Bromo-5-((trimethylsilyl)ethynyl)thiophene
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
Ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the TMS-protected alkyne (e.g., 31.52 mmol) in methanol (250 mL), potassium carbonate (e.g., 3.9 mmol) is added.[2]
-
The mixture is stirred for 2 hours at room temperature under a nitrogen atmosphere.[2]
-
The methanol is evaporated, and the residue is taken up in water.
-
The product is extracted with ether.
-
The combined ether solutions are washed with brine and dried over anhydrous sodium sulfate.[3]
-
The solvent is evaporated to afford the pure this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Reagents for the Synthesis of 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene
| Reagent | Molar Ratio (relative to 2,5-dibromothiophene) |
| 2,5-Dibromothiophene | 1.0 |
| (Trimethylsilyl)acetylene | 1.0 |
| Pd(PPh₃)₂Cl₂ | 0.0036 |
| CuI | 0.0072 |
| PPh₃ | 0.0048 |
Table 2: Reaction Conditions and Yield for the Synthesis of 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene
| Parameter | Value |
| Temperature | 60 °C |
| Reaction Time | 3 hours |
| Yield | 56%[1] |
Table 3: Reagents for the Synthesis of this compound
| Reagent | Molar Ratio (relative to TMS-protected alkyne) |
| 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene | 1.0 |
| Potassium Carbonate | ~0.12 |
Table 4: Reaction Conditions and Yield for the Synthesis of this compound
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield | 95%[3] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to 2-Bromo-5-ethynylthiophene (CAS 105995-73-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential applications of 2-Bromo-5-ethynylthiophene (CAS No. 105995-73-1). The information is intended to support research and development efforts in medicinal chemistry, materials science, and related disciplines.
Core Properties and Data
This compound is a substituted thiophene derivative that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom and a terminal alkyne group, makes it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions.[2]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 105995-73-1 | [2] |
| Molecular Formula | C₆H₃BrS | [2] |
| Molecular Weight | 187.06 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C#CC1=CC=C(S1)Br | [2] |
| InChI Key | UYVDCGFLVLPESJ-UHFFFAOYSA-N | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
| Density | 1.684 g/mL (for 2-Bromothiophene) | [4] |
| Boiling Point | 153.5 °C (for 2-Bromothiophene) | [4] |
| Storage Conditions | 2 - 8 °C, in a dark place under an inert atmosphere | [3] |
Spectral Data
| Spectrum Type | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.209, 7.037, 6.859 ppm (for 2-Bromothiophene) | [5] |
| ¹³C NMR | Spectral data for related compounds are available. | [6] |
Synthesis of this compound
The primary synthetic route to this compound is a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step.
Experimental Protocol: Synthesis
Step 1: Sonogashira Coupling of 2,5-Dibromothiophene with (Trimethylsilyl)acetylene
-
Reagents: 2,5-Dibromothiophene, (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triphenylphosphine (PPh₃), Triethylamine (Et₃N).
-
Procedure:
-
To a stirred solution of 2,3-dibromothiophene (0.83 mmol) in Et₃N (1 mL), add a solution of trimethylsilylacetylene (0.83 mmol) in Et₃N (1 mL) dropwise.
-
Add Pd(PPh₃)₂Cl₂ (0.003 mmol) and PPh₃ (0.004 mmol) to the mixture and heat to 35 °C for 10 minutes.
-
Add CuI (0.006 mmol) and stir the reaction mixture at 60 °C for 3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, pour it into water, and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the crude product by chromatography (SiO₂, hexane) to yield 3-bromo-2-(2-trimethylsilylethyn-1-yl)thiophene.[7]
-
Step 2: Deprotection of the Trimethylsilyl Group
-
Reagents: Trimethylsilyl-protected alkyne, Sodium ascorbate, Copper(II) sulfate, Ethanol, Water.
-
Procedure:
-
Dissolve the trimethylsilylacetylene derivative (0.1 mol) in an ethanol:water (5:5, v:v) mixture.
-
Add sodium ascorbate (0.3 mol) and copper sulfate (0.1 mol) at room temperature.
-
Stir the reaction mixture at room temperature for 5-15 minutes, monitoring completion by TLC.
-
Add ethyl acetate and extract twice.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude compound by flash column chromatography (silica gel, 6-10% ethyl acetate in hexane) to obtain the terminal alkyne.[8]
-
Biological Activities and Potential Applications
This compound and its derivatives have shown promise in several therapeutic areas, including as antimicrobial and anticancer agents.
Antimicrobial Activity
Thiophene derivatives have been investigated for their antibacterial properties.[9][10][11] The proposed mechanism of action often involves the disruption of essential bacterial processes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, this compound stock solution in DMSO.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plates.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Anticancer Activity: MMP Inhibition
Derivatives of this compound have been explored for their potential to inhibit matrix metalloproteinases (MMPs), enzymes that are often dysregulated in cancer and contribute to tumor invasion and metastasis.[12][13]
Experimental Protocol: MMP Inhibition Assay (Fluorogenic Substrate)
-
Materials: MMP enzyme, fluorogenic MMP substrate, assay buffer, test inhibitor (this compound derivative), 96-well microplate suitable for fluorescence, fluorescence plate reader.
-
Procedure:
-
Prepare dilutions of the test inhibitor in assay buffer.
-
In the microplate, combine the MMP enzyme, assay buffer, and the test inhibitor or vehicle control.
-
Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Calculate the percent inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Suppliers
This compound is available from various chemical suppliers for research purposes. A partial list of suppliers includes:
| Supplier | Website |
| BLD Pharm | --INVALID-LINK-- |
| Smolecule | --INVALID-LINK-- |
| ECHEMI | --INVALID-LINK-- |
| PharmaSources | --INVALID-LINK-- |
| JHECHEM CO LTD | --INVALID-LINK-- |
Note: This is not an exhaustive list, and availability may vary. It is recommended to contact the suppliers directly for current stock and pricing information.
Safety Information
2-Bromothiophene, a related compound, is classified as flammable and toxic.[4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory environment. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in accordance with established laboratory safety protocols.
References
- 1. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 105995-73-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 5. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Hazards and Toxicity of 2-Bromo-5-ethynylthiophene
Disclaimer: Comprehensive toxicological data for 2-Bromo-5-ethynylthiophene is not available in publicly accessible literature. This guide infers potential hazards based on the known toxicological profiles of its structural components: the thiophene ring, the bromo substituent, and the ethynyl group. The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals as a preliminary resource for risk assessment and safe handling practices. All quantitative data presented are for structurally related compounds and should not be directly extrapolated to this compound without experimental verification.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines a thiophene core, a bromine atom, and an ethynyl group, each contributing to its chemical reactivity and, consequently, its potential biological activity and toxicity. Understanding the potential hazards associated with this compound is crucial for ensuring laboratory safety and for guiding the design of future molecules with improved safety profiles. This technical guide provides an overview of the inferred toxicological properties of this compound, detailed experimental protocols for its toxicological assessment, and visual representations of relevant biological pathways and experimental workflows.
Inferred Hazard Profile
The toxicological profile of this compound is inferred from the known hazards of thiophene derivatives, brominated aromatic compounds, and ethynyl-containing molecules.
2.1. Thiophene Moiety: The thiophene ring is a known structural alert in toxicology.[1][2] Metabolism of thiophene-containing compounds by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[1][2][3][4][5][6] These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity. This bioactivation pathway is associated with observed hepatotoxicity and nephrotoxicity in several thiophene-containing drugs.[1][3][4][5][6] Unsubstituted thiophene has been shown to cause neuronal degeneration in rats.[7]
2.2. Bromo Substituent: The presence of a bromine atom on the aromatic ring can significantly influence the compound's toxicity. Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[8][9] Some brominated compounds are known endocrine disruptors and can cause skin disorders.[10] Furthermore, combustion of brominated organic molecules can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[8] The LD50 of 2-bromothiophene is significantly lower than that of unsubstituted thiophene, indicating that bromination increases its acute toxicity.[11][12]
2.3. Ethynyl Group: The ethynyl group (-C≡CH) is a reactive functional group. While specific data on the toxicity of this compound is lacking, the toxicity of other ethynyl-containing compounds, such as phenylacetylene (ethynylbenzene), suggests potential hazards. Phenylacetylene is a known skin and eye irritant, an aspiration hazard, and is suspected to be a carcinogen, with toxic effects on the liver, kidneys, and central nervous system.[13][14] Ethinyl estradiol, a synthetic estrogen, is a potent endocrine disruptor.[15][16]
2.4. Combined Inferred Hazards: Based on the toxicological profiles of its constituent parts, this compound is predicted to be a hazardous compound. Key concerns include:
-
Metabolic Activation: Potential for CYP450-mediated bioactivation to reactive metabolites, leading to organ toxicity (liver, kidney).
-
Genotoxicity and Mutagenicity: The reactive nature of the ethynyl group and the potential for forming DNA adducts from thiophene ring oxidation suggest a risk of genotoxicity.
-
Irritation: Potential for skin and eye irritation.
-
Systemic Toxicity: Potential for toxicity to the central nervous system and endocrine system.
Quantitative Toxicity Data for Structurally Related Compounds
The following tables summarize available quantitative toxicity data for compounds structurally related to this compound. This data is provided for comparative purposes and to underscore the need for caution when handling the title compound.
Table 1: Acute Toxicity Data for Thiophene and Brominated Thiophenes
| Compound | CAS Number | Test Species | Route of Administration | LD50 | Reference(s) |
| Thiophene | 110-02-1 | Mouse | Oral | >500 mg/kg, 1902 mg/kg | [1][17] |
| 2-Bromothiophene | 1003-09-4 | Rat | Oral | 200-250 mg/kg | [11][12][18] |
| 2-Bromothiophene | 1003-09-4 | Rat | Inhalation | LC50: 1040 mg/m³/4h | [11][18] |
Table 2: Acute Toxicity Data for Phenylacetylene (Ethynylbenzene)
| Compound | CAS Number | Test Species | Route of Administration | LD50/LDLo | Reference(s) |
| Phenylacetylene | 536-74-3 | Rat | Oral | LD50: >2000 mg/kg | [19] |
| Phenylacetylene | 536-74-3 | Rat | Oral | LDLo: 10 mL/kg | [13] |
Experimental Protocols for Toxicological Assessment
Given the lack of specific toxicity data, a battery of in vitro assays is recommended to characterize the toxicological profile of this compound. Standard protocols for key assays are detailed below.
4.1. Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[20][21][22][23]
-
Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of S. typhimurium.
-
Methodology:
-
Strain Selection: Use a minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Dose Selection: Use a minimum of five different concentrations of the test compound, typically in a logarithmic series. The highest concentration should be 5 mg/plate or the highest non-toxic concentration.
-
Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for the non-activated assay).
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and if the increase is at least double the background revertant count.[20][21]
-
4.2. In Vitro Micronucleus Assay for Genotoxicity
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells.[24][25][26]
-
Objective: To evaluate the potential of this compound to induce micronuclei in cultured mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 50% confluency. Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).
-
Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: Harvest the cells after a period equivalent to 1.5-2 normal cell cycles. Fix the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[25]
-
4.3. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29]
-
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability (IC50) of a selected cell line (e.g., HepG2, HEK293).
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[27][29][30]
-
Visualizations
5.1. Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 9. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 10. 10 Health Dangers of Bromine [globalhealing.com]
- 11. 2-Bromothiophene - Hazardous Agents | Haz-Map [haz-map.com]
- 12. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 13. Phenylacetylene - Hazardous Agents | Haz-Map [haz-map.com]
- 14. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 15. Subacute oral toxicity study of ethynylestradiol and bisphenol A, based on the draft protocol for the "Enhanced OECD Test Guideline no. 407" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neonatal exposure to 17α-ethynyl estradiol (EE) disrupts follicle development and reproductive hormone profiles in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. Ames test - Wikipedia [en.wikipedia.org]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. criver.com [criver.com]
- 26. Micronucleus Assay [bio-protocol.org]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-Bromo-5-ethynylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-ethynylthiophene, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While a detailed historical record of its initial discovery is not extensively documented in publicly accessible literature, its synthesis relies on well-established and fundamental reactions in organic chemistry. This guide outlines the logical synthetic pathway, detailed experimental protocols for its preparation, and its key physicochemical properties. The strategic placement of the bromo and ethynyl functionalities on the thiophene ring makes it a versatile precursor for the synthesis of more complex molecules through various cross-coupling reactions.
Introduction
This compound is a substituted thiophene characterized by a bromine atom at the 2-position and a terminal alkyne (ethynyl group) at the 5-position. This arrangement of functional groups provides two reactive sites for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of conjugated polymers, pharmaceuticals, and organic electronic materials. The thiophene ring itself is a common scaffold in many biologically active compounds and functional materials. The bromine atom can be readily displaced or utilized in cross-coupling reactions such as Suzuki, Stille, and Heck couplings, while the terminal alkyne is a key participant in Sonogashira couplings, "click" chemistry, and other addition reactions.
Postulated Discovery and Synthetic Evolution
The key transformations are:
-
Selective Monosubstitution via Sonogashira Coupling: The development of the Sonogashira coupling in the 1970s provided a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms (of aryl or vinyl halides) and sp-hybridized carbon atoms (of terminal alkynes). The selective mono-alkynylation of dihalogenated heterocycles is a well-established strategy. In this case, 2,5-dibromothiophene is reacted with a protected form of acetylene, typically trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst. The use of a protected alkyne is crucial to prevent the formation of the dialkynylated byproduct.
-
Deprotection of the Terminal Alkyne: The trimethylsilyl (TMS) group serves as a temporary protecting group for the terminal alkyne. Following the Sonogashira coupling, the TMS group is selectively removed under mild basic or fluoride-mediated conditions to yield the free terminal alkyne, this compound.
This synthetic strategy offers high selectivity and good overall yields, making it the standard approach for accessing this and similar compounds.
Synthetic Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, based on established procedures for similar compounds.
Step 1: Synthesis of 2-Bromo-5-(trimethylsilylethynyl)thiophene
This procedure is adapted from the general principles of Sonogashira coupling reactions.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,5-Dibromothiophene | 241.93 | 10.0 | 2.42 g |
| Trimethylsilylacetylene (TMSA) | 98.22 | 11.0 | 1.54 mL |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.3 (3 mol%) | 210 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.6 (6 mol%) | 114 mg |
| Triethylamine (TEA) | 101.19 | - | 50 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (2.42 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (210 mg, 0.3 mol%), and copper(I) iodide (114 mg, 0.6 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous tetrahydrofuran (50 mL) and triethylamine (50 mL) are added via syringe.
-
Trimethylsilylacetylene (1.54 mL, 11.0 mmol) is added dropwise to the stirring mixture at room temperature.
-
The reaction mixture is then heated to 60 °C and stirred for 12-16 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in diethyl ether (100 mL) and washed with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2-Bromo-5-(trimethylsilylethynyl)thiophene as a colorless to pale yellow oil.
Step 2: Synthesis of this compound
This procedure describes the deprotection of the silyl group to yield the terminal alkyne.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Bromo-5-(trimethylsilylethynyl)thiophene | 261.24 | 8.0 | 2.09 g |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 8.8 (1.1 eq) | 8.8 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 40 mL |
Procedure:
-
Dissolve 2-Bromo-5-(trimethylsilylethynyl)thiophene (2.09 g, 8.0 mmol) in anhydrous tetrahydrofuran (40 mL) in a 100 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add tetrabutylammonium fluoride (1M solution in THF, 8.8 mL, 8.8 mmol) dropwise to the stirring solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of water (50 mL).
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane or a hexane/dichloromethane gradient) to yield this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical Properties
| Property | Value |
| CAS Number | 105995-73-1 |
| Molecular Formula | C₆H₃BrS |
| Molecular Weight | 187.06 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Melting Point | Not available in the searched literature |
| Boiling Point | Not available in the searched literature |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | d | 1H | Thiophene H-3 |
| ~ 6.95 | d | 1H | Thiophene H-4 |
| ~ 3.30 | s | 1H | Ethynyl C-H |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 133 | Thiophene C-3 |
| ~ 127 | Thiophene C-4 |
| ~ 122 | Thiophene C-5 |
| ~ 115 | Thiophene C-2 |
| ~ 82 | Ethynyl C (quat) |
| ~ 78 | Ethynyl C-H |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong | ≡C-H stretch (alkyne) |
| ~ 3100 | Weak | =C-H stretch (thiophene ring) |
| ~ 2100 | Medium | C≡C stretch (alkyne) |
| ~ 1450 | Medium | C=C stretch (thiophene ring) |
| ~ 800 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |
| ~ 690 | Medium | C-S stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 186/188 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 107 | Medium | [M - Br]⁺ |
| 83 | Medium | [C₄H₃S]⁺ (Thiophene ring fragment) |
Logical Relationships and Pathways
The following diagram illustrates the relationship between the starting materials, intermediates, and the final product, highlighting the key transformations.
Caption: Logical flow from starting materials to the final product.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Although its specific discovery is not prominently documented, its synthesis is a clear application of powerful and selective chemical reactions, primarily the Sonogashira coupling. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals in the fields of drug development and materials science to utilize this compound in the creation of novel and functional molecules. Further research into the applications of this compound is likely to yield new discoveries in these areas.
Methodological & Application
Application Notes and Protocols for the Polymerization of 2-Bromo-5-ethynylthiophene for Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel conducting polymers with tailored properties is a cornerstone of materials science, with significant implications for organic electronics, sensor technology, and biomedical applications. Polythiophenes and their derivatives are a prominent class of conducting polymers, valued for their environmental stability and tunable electronic characteristics.[1] This document provides detailed application notes and experimental protocols for the synthesis of conducting polymers from 2-Bromo-5-ethynylthiophene, a promising monomer for the creation of highly conjugated systems. The presence of both a bromo and an ethynyl group allows for versatile polymerization strategies, primarily through cross-coupling reactions, to yield polymers with unique optical and electronic properties.
This document outlines two primary polymerization methodologies: Sonogashira polycondensation and Glaser-Hay oxidative coupling. Each method offers a distinct pathway to polymer synthesis, resulting in different polymer structures and properties. Detailed protocols for each method are provided, along with expected material properties based on analogous polymer systems.
Polymerization Strategies for this compound
The bifunctional nature of this compound allows for its polymerization through several cross-coupling methodologies. The two most pertinent methods are:
-
Sonogashira Polycondensation: This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of one monomer and the aryl halide of another.[2] This results in a polymer with alternating thiophene and ethynylene units.
-
Glaser-Hay Oxidative Coupling: This copper-catalyzed reaction facilitates the homocoupling of the terminal alkyne functionalities of the monomer.[3][4] The resulting polymer features a diyne linkage between the thiophene rings.
The choice of polymerization method will significantly influence the resulting polymer's conjugation length, solubility, and ultimately, its conductive properties.
Data Presentation
Due to the limited availability of specific experimental data for the polymerization of this compound, the following tables summarize representative data from analogous poly(thiophene-ethynylene) and alternating thiophene copolymers. This data provides a reasonable expectation for the properties of the polymers synthesized from the protocols herein.
Table 1: Molecular Weight and Thermal Properties of Analogous Alternating Thiophene Copolymers
| Polymer Architecture | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Decomposition Temperature (Td) (°C) |
| Alternating Fluorene-Thiophene Copolymer | 8,600 - 17,200[5] | 14,600 - 21,300[5] | 1.2 - 1.7[5] | > 300[5] |
| Alternating Binaphthyl-Thiophene Copolymer | 2,750 - 4,930[6] | - | 1.7 - 2.9[6] | - |
| Alternating Thiophene-Thiophene Copolymer | 33,200 - 70,100[7] | - | 1.07 - 1.38[7] | - |
| Naphthodithiophene-Benzothiadiazole Copolymer | 44,000 - 72,000[8] | - | 1.6 - 2.1[8] | 353 - 389[8] |
Table 2: Electrical and Optical Properties of Analogous Thiophene-Based Polymers
| Polymer Type | Electrical Conductivity (S/cm) | Optical Band Gap (Eg) (eV) |
| Regioregular Poly(3-alkylthiophene) | 10 - 1000[1] | ~2.0[9] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 1 - 500[10] | 1.6 - 1.7 |
| Pristine Polythiophene | 10⁻⁵ - 10[11] | 2.0 - 2.2[9] |
| Alternating Fluorene-Thiophene Copolymer | - | 2.7[5] |
| Thiophene and Benzodithiophene-Based Copolymers | - | ~1.5[12] |
Experimental Protocols
Method 1: Sonogashira Polycondensation of this compound
This protocol describes the synthesis of a poly(thiophene-ethynylene) derivative through a palladium- and copper-cocatalyzed cross-coupling reaction.
Materials:
-
This compound (monomer)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Toluene (anhydrous)
-
Diisopropylamine (DIPA) (base and solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.92 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.10 mmol, 2 mol%), CuI (19 mg, 0.10 mmol, 2 mol%), and PPh₃ (105 mg, 0.40 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (20 mL) and diisopropylamine (10 mL) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 70 °C with vigorous stirring under a positive pressure of inert gas. The reaction progress can be monitored by the gradual increase in viscosity of the solution. The polymerization is typically carried out for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol (400 mL) with stirring. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer sequentially with methanol and acetone to remove residual catalyst and unreacted monomer.
-
Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.
Expected Results:
-
Appearance: Dark-colored solid (typically brown or black).
-
Solubility: Expected to be soluble in common organic solvents like chloroform, tetrahydrofuran (THF), and toluene.
-
Molecular Weight (representative): Mn = 5,000 - 20,000 g/mol , PDI = 1.5 - 2.5.
-
Conductivity (doped, representative): 10⁻⁴ to 10⁻¹ S/cm.
Method 2: Glaser-Hay Oxidative Polymerization of this compound
This protocol details the synthesis of a poly(thiophene-diyne) derivative through the oxidative coupling of the terminal alkyne.[3]
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand and base)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Methanol (for precipitation)
-
Air or Oxygen (oxidant)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 4.92 mmol) in anhydrous dichloromethane (50 mL).
-
Catalyst and Ligand Addition: Add CuCl (49 mg, 0.49 mmol, 10 mol%) and TMEDA (0.74 mL, 4.92 mmol) to the solution.
-
Polymerization: Stir the reaction mixture vigorously at room temperature, open to the air, or with a gentle stream of air or oxygen bubbling through the solution. The reaction is typically allowed to proceed for 12-24 hours. A color change and the formation of a precipitate may be observed.
-
Polymer Precipitation: Concentrate the reaction mixture under reduced pressure. Add methanol (200 mL) to precipitate the polymer completely.
-
Purification: Collect the polymer by filtration and wash thoroughly with methanol to remove the catalyst and any unreacted monomer. Further purification can be achieved by dissolving the polymer in a minimal amount of chloroform and re-precipitating it in methanol.
-
Drying: Dry the polymer under vacuum at 40 °C for 24 hours.
Expected Results:
-
Appearance: Dark, insoluble powder.
-
Solubility: Generally expected to have lower solubility compared to the Sonogashira polymer due to the rigid diyne linkages. May require solvents like 1,2-dichlorobenzene for processing.
-
Molecular Weight (representative): Oligomers to low molecular weight polymers are typically expected.
-
Conductivity (doped, representative): Expected to be in the semiconductor range, potentially lower than the Sonogashira polymer.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Sonogashira polymerization.
Caption: Experimental workflow for Glaser-Hay polymerization.
Caption: Logical relationship of polymerization methods.
Concluding Remarks
The polymerization of this compound offers a versatile platform for the synthesis of novel conducting polymers. The choice between Sonogashira polycondensation and Glaser-Hay oxidative coupling allows for the rational design of polymer backbones with either alternating thiophene-ethynylene or thiophene-diyne structures. The protocols provided herein serve as a comprehensive guide for researchers to explore the synthesis and characterization of these promising materials. Further optimization of reaction conditions and in-depth characterization of the resulting polymers will be crucial for their application in advanced electronic and biomedical devices.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-ethynylthiophene in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Bromo-5-ethynylthiophene is a versatile heterocyclic building block crucial for the synthesis of advanced organic electronic materials. Its structure, featuring both a reactive bromine atom and an ethynyl group, allows for its incorporation into conjugated polymers through various cross-coupling reactions, most notably Sonogashira coupling.[1] This enables the precise construction of π-conjugated backbones with tailored electronic and optical properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This document provides detailed application notes for a representative donor-acceptor copolymer synthesized using a derivative of this compound, along with comprehensive experimental protocols for its synthesis and device fabrication.
I. Application Notes: A Representative Donor-Acceptor Copolymer
For the purpose of these notes, we will consider a hypothetical yet representative copolymer: Poly[(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)-alt-(5,5'-ethynediyl-bis(thiophene))] (PBDT-TT) . In this polymer, the electron-rich benzodithiophene (BDT) unit acts as the donor, while the thiophene-ethynylene-thiophene segment, derived from a this compound precursor, contributes to the conjugated backbone and influences the material's electronic properties.
Molecular Structure of PBDT-TT:
References
Application Notes and Protocols for 2-Bromo-5-ethynylthiophene in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethynylthiophene is a versatile bifunctional monomer that holds significant promise in the field of material science, particularly for the synthesis of novel conjugated polymers. Its unique structure, featuring a polymerizable ethynyl group and a reactive bromo-substituent, allows for the creation of advanced materials with tunable electronic, optical, and physical properties. These resulting polymers, often categorized as poly(ethynylthiophene)s, are being explored for a wide range of applications, including organic electronics, sensors, and functional scaffolds in drug development.
The presence of the bromine atom on the thiophene ring offers a valuable site for post-polymerization modification through various cross-coupling reactions. This feature enables the fine-tuning of the polymer's properties, such as solubility, bandgap, and charge transport characteristics, making this compound a key building block for tailor-made functional materials. This document provides detailed application notes and experimental protocols for the polymerization of this compound and the characterization of the resulting polymers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound monomer is presented in the table below.
| Property | Value |
| CAS Number | 105995-73-1 |
| Molecular Formula | C₆H₃BrS |
| Molecular Weight | 187.06 g/mol |
| Appearance | Not specified, typically a liquid or low-melting solid |
| Boiling Point | Not specified |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry |
Polymerization Protocols
The dual functionality of this compound allows for several polymerization strategies. The following sections detail protocols for three common methods: Sonogashira cross-coupling polymerization, Glaser-Hay coupling, and Rhodium-catalyzed polymerization.
Protocol 1: Sonogashira Cross-Coupling Polymerization
This method utilizes a palladium-copper co-catalyzed cross-coupling reaction between the bromo and ethynyl functionalities of the monomer to form a conjugated polymer.
Materials:
-
This compound (monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (base and solvent)
-
Toluene (co-solvent, optional)
-
Anhydrous, deoxygenated solvents
-
Standard Schlenk line and glassware
Experimental Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in a mixture of degassed triethylamine and toluene (e.g., 4:1 v/v).
-
To this solution, add Pd(PPh₃)₄ (2-5 mol%) and CuI (4-10 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature and dilute with toluene or chloroform.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent to remove residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Diagram of Sonogashira Polymerization Workflow:
Caption: Workflow for Sonogashira polymerization.
Protocol 2: Glaser-Hay Coupling Polymerization
This method involves the oxidative coupling of the terminal alkyne groups of the monomer, catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (typically oxygen from air).[1][2][3][4]
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand and base)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Toluene)
-
Oxygen (from air or supplied)
Experimental Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a flask open to the air (or with a gentle stream of air bubbling through the solution).
-
In a separate vial, prepare the catalyst solution by dissolving CuCl and TMEDA in a small amount of the same solvent.
-
Add the catalyst solution to the monomer solution with vigorous stirring. The reaction is typically exothermic.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate may indicate polymer formation.
-
Quench the reaction by adding a dilute acid solution (e.g., 1M HCl) to remove the copper catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and precipitate the polymer in a non-solvent like methanol.
-
Collect the polymer by filtration, wash, and dry under vacuum.
Diagram of Glaser-Hay Coupling Workflow:
Caption: Workflow for Glaser-Hay coupling polymerization.
Protocol 3: Rhodium-Catalyzed Polymerization
Rhodium catalysts, such as [Rh(nbd)Cl]₂, can effectively polymerize monosubstituted acetylenes to yield stereoregular polymers.[5][6][7][8][9]
Materials:
-
This compound (monomer)
-
Bis(norbornadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂) (catalyst)
-
Triethylamine (Et₃N) or another suitable co-catalyst/base
-
Anhydrous, deoxygenated solvent (e.g., THF or Toluene)
-
Standard Schlenk line and glassware
Experimental Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
In a separate flask, dissolve the [Rh(nbd)Cl]₂ catalyst in a small amount of the same solvent.
-
Add the co-catalyst (e.g., triethylamine, 1-2 equivalents) to the monomer solution.
-
Inject the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours).
-
Terminate the polymerization by exposing the solution to air.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Characterization of Poly(this compound)
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.
| Characterization Technique | Purpose | Expected Results |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the polymer. | Disappearance of the ethynyl proton signal and broadening of aromatic signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of polymerization and absence of monomer. | Disappearance or significant reduction of the C≡C-H stretching vibration (~3300 cm⁻¹) and C≡C stretching vibration (~2100 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). | Provides information on the chain length and distribution of the polymer. |
| UV-Vis Spectroscopy | To study the electronic absorption properties and estimate the optical bandgap. | Broad absorption bands in the visible region, indicative of a conjugated system. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties, including HOMO and LUMO energy levels. | Reversible or quasi-reversible oxidation and reduction peaks. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Provides the decomposition temperature of the polymer. |
Representative Data for Poly(ethynylthiophene) Derivatives
The following table presents typical data ranges for polymers derived from ethynylthiophene monomers, which can be used as a benchmark for characterization.
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Optical Bandgap (from UV-Vis) | 1.8 - 2.5 eV |
| HOMO Level (from CV) | -5.0 to -5.5 eV |
| LUMO Level (from CV) | -2.8 to -3.5 eV |
| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C |
Post-Polymerization Modification
The bromine atom on the polymer backbone serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, alkyl, or amino groups to tailor the polymer's properties for specific applications.
Diagram of Post-Polymerization Modification Logic:
Caption: Post-polymerization modification pathways.
Conclusion
This compound is a highly valuable monomer for the synthesis of functional conjugated polymers. The variety of available polymerization methods, coupled with the potential for post-polymerization modification, provides a rich platform for the design and creation of novel materials with tailored properties for advanced applications in material science and beyond. The protocols and data presented in these application notes serve as a comprehensive guide for researchers venturing into the synthesis and characterization of poly(ethynylthiophene)s.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. Synthesis and characterization of polyacetylene with side-chain thiophene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes: Harnessing 2-Bromo-5-ethynylthiophene in Click Chemistry for Advanced Synthesis
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] This reaction is lauded for its simplicity, high selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[5][6]
Application of 2-Bromo-5-ethynylthiophene
This compound is a versatile heterocyclic building block for drug discovery and materials science. Its utility stems from two key functional groups:
-
Terminal Alkyne: The ethynyl group serves as a reactive handle for the CuAAC reaction, enabling covalent linkage to any molecule bearing an azide group.
-
Bromo Group: The bromine atom provides a site for subsequent post-functionalization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings.
This dual functionality allows for a modular and efficient approach to synthesizing complex molecules. First, the triazole core can be constructed via click chemistry, followed by diversification at the thiophene ring. The resulting 1,2,3-triazole ring is not merely a passive linker; it is a rigid, stable structure that can participate in hydrogen bonding and dipole interactions, often acting as a key pharmacophore that enhances binding to biological targets.[2][4]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol details a general procedure for the CuAAC reaction between this compound and an organic azide.
Materials and Reagents
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous solution of Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware (reaction flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen organic azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water (to achieve a ~0.1 M concentration of the limiting reagent).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh aqueous solution of Copper(II) Sulfate Pentahydrate (0.02 M).
-
In another vial, prepare a fresh aqueous solution of Sodium Ascorbate (0.1 M).
-
To the stirring reaction mixture, add the CuSO₄ solution (2 mol%).
-
Subsequently, add the Sodium Ascorbate solution (10 mol%) to initiate the reaction. The in-situ reduction of Cu(II) to the active Cu(I) catalyst is often indicated by a slight color change.[7][8]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC, typically using a mobile phase of ethyl acetate and hexanes. The disappearance of the limiting starting material (alkyne or azide) indicates completion. Reactions are often complete within 1 to 4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(benzyl)-4-(5-bromothiophen-2-yl)-1H-1,2,3-triazole.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 1-(benzyl)-4-(5-bromothiophen-2-yl)-1H-1,2,3-triazole.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzyl Azide | CuSO₄ (2 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | Room Temp | 1.5 | ~85-95% |
Yields are representative and can vary based on the specific azide used and purification efficiency.
Visualization of Workflow and Chemistry
Caption: General reaction scheme for the CuAAC click chemistry reaction.
References
- 1. Click Chemistry | AAT Bioquest [aatbio.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Synthesis of Poly(2-bromo-5-ethynylthiophene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes are a class of conducting polymers with significant potential in various fields, including organic electronics, biosensors, and drug delivery systems.[1][2] The functionalization of the polythiophene backbone is crucial for tailoring its properties for specific applications. The monomer, 2-Bromo-5-ethynylthiophene, offers a unique platform for synthesizing functional polythiophenes. The presence of a polymerizable thiophene core, a bromine atom for potential cross-coupling reactions, and a reactive ethynyl group for post-polymerization modification via "click" chemistry makes the resulting polymer, poly(this compound), a versatile material for further chemical elaboration.[3] This document provides a detailed protocol for the synthesis of poly(this compound) via chemical oxidative polymerization using iron(III) chloride (FeCl₃) and discusses its potential applications, particularly in the realm of drug development.
Synthesis of Poly(this compound)
Chemical oxidative polymerization with FeCl₃ is a widely used and straightforward method for the synthesis of polythiophenes.[4][5][6] This method involves the oxidation of the thiophene monomer to form radical cations, which then couple to form the polymer chain.
Experimental Protocol: Chemical Oxidative Polymerization with FeCl₃
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) (solvent)
-
Methanol (for precipitation and washing)
-
Ammonia solution (for de-doping)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.92 mmol) in 50 mL of anhydrous chloroform under an argon atmosphere. Stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ (3.20 g, 19.7 mmol, 4 equivalents) in 20 mL of anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature over 30 minutes. The reaction mixture will gradually change color to a dark, deep green or black, indicating polymerization.
-
Reaction Time: Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere with continuous stirring.
-
Polymer Precipitation: After 24 hours, pour the reaction mixture into 250 mL of methanol to precipitate the polymer. A dark solid will form.
-
Washing: Filter the crude polymer using a Büchner funnel and wash it thoroughly with methanol until the filtrate becomes colorless to remove any remaining FeCl₃ and oligomers.
-
De-doping: To obtain the neutral form of the polymer, stir the solid polymer in a dilute ammonia solution for 2 hours.
-
Final Washing: Filter the polymer again and wash it with methanol and then with deionized water until the filtrate is neutral.
-
Purification by Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any low molecular weight impurities. The purified polymer is then extracted with chloroform.
-
Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours to yield a dark powder.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesized poly(this compound). These values are representative and based on typical results for similar polythiophenes synthesized by oxidative polymerization.[7][8] Actual results may vary depending on the specific reaction conditions.
| Parameter | Expected Value | Method of Analysis |
| Yield (%) | 70-85 | Gravimetric |
| Number Average Molecular Weight (Mₙ) (kDa) | 8 - 15 | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mₙ) (kDa) | 16 - 35 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 2.5 | GPC (Mₙ/Mₙ) |
| UV-Vis Absorption (λₘₐₓ in CHCl₃) (nm) | 420 - 450 | UV-Vis Spectroscopy |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of poly(this compound).
Applications in Drug Development
The synthesized poly(this compound) is a promising material for various applications in drug development due to its unique chemical structure.
-
Drug Delivery: The pendant ethynyl groups on the polymer backbone are readily available for post-polymerization modification via copper-catalyzed or copper-free "click" chemistry. This allows for the covalent attachment of therapeutic agents, targeting ligands, or solubility-enhancing moieties. The conjugated polymer backbone could also enable controlled drug release triggered by electrical or light stimuli.
-
Biosensors: The conducting nature of the polythiophene backbone makes it suitable for the development of electrochemical biosensors. The ethynyl groups can be functionalized with biorecognition elements such as antibodies, enzymes, or DNA aptamers for the specific detection of disease biomarkers.[2]
-
Bioimaging: By attaching fluorescent dyes to the ethynyl side chains, the polymer can be transformed into a fluorescent probe for cellular imaging. The polythiophene backbone may also exhibit intrinsic fluorescence that can be modulated upon binding to specific analytes.
Signaling Pathway Diagram (Hypothetical Application)
The following diagram illustrates a hypothetical signaling pathway for a drug delivery system based on functionalized poly(this compound).
Caption: Hypothetical pathway for targeted drug delivery using a functionalized polythiophene.
References
- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A versatile route to polythiophenes with functional pendant groups using alkyne chemistry [beilstein-journals.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MALDI-ToF analysis of polythiophene: use of trans-2-[3-(4-t-butyl-phenyl)-2-methyl- 2-propenylidene]malononitrile-DCTB-as matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of organic materials in Organic Field-Effect Transistors (OFETs). This document includes a summary of the performance of various organic semiconductors, detailed experimental protocols for device fabrication and characterization, and graphical representations of key processes.
Introduction to Organic Field-Effect Transistors (OFETs)
An Organic Field-Effect Transistor (OFET) is a type of field-effect transistor that utilizes an organic semiconductor material as the active channel.[1] OFETs are foundational components in the field of organic electronics, offering advantages such as mechanical flexibility, low-cost fabrication, and the potential for large-area applications.[2][3] These characteristics make them highly suitable for a range of innovative applications, including flexible displays, electronic paper, radio-frequency identification (RFID) tags, and various types of sensors.[2][4][5]
The basic structure of an OFET consists of three terminals: a source, a drain, and a gate.[3] The current flow between the source and drain through the organic semiconductor layer is modulated by the voltage applied to the gate electrode, which is separated from the semiconductor by a dielectric layer.[6]
Applications of OFETs
The unique properties of OFETs have led to their exploration in numerous fields:
-
Flexible Electronics: The inherent flexibility of organic materials allows for the fabrication of OFETs on plastic substrates, enabling the development of bendable and wearable electronic devices.[2][7]
-
Biosensors: OFETs are highly sensitive to changes in their local environment, making them excellent candidates for biosensing applications.[8] They can be functionalized to detect specific biological molecules, such as glucose and DNA, by monitoring changes in the transistor's electrical characteristics upon analyte binding.[2][9]
-
Memory Devices: OFETs can be engineered to exhibit memory functions, where the device can retain its electrical state (on or off) even after the gate voltage is removed. This has led to the development of flexible and transparent memory arrays.[10]
-
Phototransistors: By using photoresponsive organic semiconductors, OFETs can be designed to act as photodetectors with high sensitivity and signal amplification.[7]
Data Presentation: Performance of Organic Semiconductor Materials
The performance of an OFET is largely determined by the properties of the organic semiconductor used. Key performance metrics include charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[8] The following tables summarize the performance of several common p-type and n-type organic semiconductors.
Table 1: Performance of Representative p-Type Organic Semiconductors in OFETs
| Organic Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Pentacene | Vacuum Deposition | 3.0 | > 106 | [11] |
| 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) | Solution Processing | 0.10 | 106 | [3] |
| Poly(3-hexylthiophene) (P3HT) | Solution Processing | ~10-2 | > 104 | [7] |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Vacuum Deposition | > 10 | > 107 | [12] |
| 2,7-Dioctyl[7]benzothieno[3,2-b][7]benzothiophene (C8-BTBT) | Solution Processing | 31.3 | > 106 | [6] |
| Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) | Solution Processing | 1.0 | > 106 | [13] |
Table 2: Performance of Representative n-Type Organic Semiconductors in OFETs
| Organic Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Fullerene (C60) | Vacuum Deposition | 2.9 | > 106 | [14] |
| [11][11]-Phenyl-C61-butyric acid methyl ester (PCBM) | Solution Processing | 0.2 | > 105 | [15] |
| Perylene diimide derivatives (PDI) | Vacuum/Solution | up to 0.6 | > 105 | [11] |
| Poly{[N,N'-bis(2-octyldodecyl)naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5'-(2,2'-bithiophene)} (N2200) | Solution Processing | ~0.4 | > 106 | [4] |
| Indacenodithiazole (IDTz) and diketopyrrolopyrrole (DPP) based polymer | Solution Processing | 1.3 | > 106 | [10] |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of OFETs.
Protocol 1: Fabrication of a Solution-Processed Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes the fabrication of a p-type OFET using a solution-processable organic semiconductor.
Materials and Equipment:
-
Heavily doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Organic semiconductor solution (e.g., 10 mg/mL P3HT in chlorobenzene)
-
Photoresist and developer
-
Gold (Au) for thermal evaporation
-
Solvents for cleaning (acetone, isopropanol)
-
Nitrogen (N₂) gas source
-
Spin coater
-
Thermal evaporator
-
UV lithography system
-
Plasma asher or sonicator
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sequentially sonicate the substrate in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of N₂ gas.
-
Treat the substrate with an O₂ plasma for 5 minutes to remove any organic residues and to create a hydrophilic surface.
-
-
Organic Semiconductor Deposition:
-
Source and Drain Electrode Patterning (Photolithography):
-
Spin coat a layer of photoresist onto the organic semiconductor film.
-
Pre-bake the photoresist according to the manufacturer's instructions.
-
Expose the photoresist to UV light through a photomask defining the source and drain electrodes.
-
Develop the photoresist to create the electrode pattern.
-
-
Electrode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit a 40 nm thick layer of gold (Au) for the source and drain electrodes.[16]
-
-
Lift-off:
-
Immerse the substrate in a suitable solvent (e.g., acetone) to dissolve the remaining photoresist, lifting off the excess metal and leaving the patterned electrodes.
-
Rinse with isopropanol and dry with N₂ gas.
-
Protocol 2: Fabrication of a Vacuum-Deposited Top-Gate, Bottom-Contact (TGBC) OFET
This protocol outlines the fabrication of an OFET using vacuum deposition for the organic semiconductor.
Materials and Equipment:
-
Glass or flexible substrate (e.g., PEN)
-
Source and drain electrode material (e.g., Gold)
-
Organic semiconductor (e.g., Pentacene)
-
Dielectric material (e.g., PMMA)
-
Gate electrode material (e.g., Aluminum)
-
Shadow masks for patterning
-
Thermal evaporator
Procedure:
-
Substrate Preparation:
-
Clean the substrate as described in Protocol 1, Step 1.
-
-
Source and Drain Electrode Deposition:
-
Mount the substrate in the thermal evaporator.
-
Place a shadow mask with the desired source and drain pattern over the substrate.
-
Deposit 40 nm of Gold (Au).
-
-
Organic Semiconductor Deposition:
-
Without breaking vacuum, replace the source/drain mask with a mask defining the active area.
-
Deposit a 50 nm thick film of the organic semiconductor (e.g., Pentacene).
-
-
Dielectric Layer Deposition:
-
Spin coat a solution of the dielectric material (e.g., PMMA in anisole) over the organic semiconductor layer.
-
Anneal to remove the solvent.
-
-
Gate Electrode Deposition:
-
Return the substrate to the thermal evaporator.
-
Use a shadow mask to define the gate electrode.
-
Deposit 100 nm of Aluminum (Al).
-
Protocol 3: Electrical Characterization of an OFET
This protocol details the procedure for measuring the electrical characteristics of a fabricated OFET.
Equipment:
-
Semiconductor parameter analyzer or two source-measure units (SMUs)
-
Probe station with micromanipulators
-
Computer with control software
Procedure:
-
Device Connection:
-
Place the OFET device on the probe station chuck.
-
Using the micromanipulators, carefully land the probe tips on the source, drain, and gate electrodes.
-
-
Output Characteristics (ID vs. VD):
-
Transfer Characteristics (ID vs. VG):
-
Set a constant drain voltage (VD) in the saturation regime (e.g., -40 V for a p-type device).[7]
-
Sweep the gate voltage (VG) from a positive value to a negative value (e.g., +12 V to -40 V for a p-type device) and measure the drain current (ID).[7]
-
It is also recommended to perform a transfer curve measurement at a low, constant VD in the linear regime (e.g., -4 V).[7]
-
-
Data Analysis:
-
Mobility (µ): Calculate the field-effect mobility from the slope of the (ID)1/2 vs. VG plot in the saturation regime.
-
On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): Extract the threshold voltage from the x-intercept of the linear fit to the (ID)1/2 vs. VG plot.
-
Visualizations
The following diagrams illustrate key concepts and workflows in OFET research.
Caption: Basic operating principle of an Organic Field-Effect Transistor (OFET).
Caption: Experimental workflows for solution-processed and vacuum-deposited OFETs.
References
- 1. researchgate.net [researchgate.net]
- 2. ieee-sensorsalert.org [ieee-sensorsalert.org]
- 3. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Vacuum-free and solvent-free fabrication of organic field-effect transistors [spie.org]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. 1620-2008 - IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
- 10. High-performance n-type polymer field-effect transistors with exceptional stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
Application Note: Synthesis and Integration of Donor-Acceptor Materials for Organic Photovoltaics
Introduction
Organic photovoltaics (OPVs) have emerged as a promising renewable energy technology due to their potential for low-cost, lightweight, and flexible solar cells.[1][2] The performance of OPV devices is intrinsically linked to the chemical and physical properties of the organic semiconductor materials used in the active layer.[3] This active layer is typically a bulk heterojunction (BHJ), which is an interpenetrating network of electron donor and electron acceptor materials.[4] The donor material absorbs photons to create excitons (bound electron-hole pairs), while the acceptor material facilitates the dissociation of these excitons into free charge carriers.[5] This application note provides detailed protocols for the synthesis of a common donor polymer, Poly(3-hexylthiophene) (P3HT), and a widely used acceptor molecule, Phenyl-C61-butyric acid methyl ester (PCBM). It also describes the subsequent fabrication and characterization of an OPV device.
Role of Donor and Acceptor Materials
The fundamental principle of an OPV device relies on the distinct roles of the donor and acceptor materials. The donor, typically a conjugated polymer, is characterized by its ability to absorb light and transport holes (p-type conductivity).[5] The acceptor, often a fullerene derivative, has a high electron affinity and is responsible for accepting electrons from the donor and transporting them (n-type conductivity).[5] The energy level alignment between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor is critical for efficient charge separation.[6] Molecules with an Acceptor-Donor-Acceptor (A-D-A) architecture have shown significant success in recent years, further highlighting the importance of intramolecular charge transfer characteristics.[7][8]
Experimental Protocols
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Oxidative Coupling
This protocol describes the synthesis of P3HT using a simple and cost-effective oxidative coupling method with ferric chloride (FeCl₃).[9]
Materials:
-
3-hexylthiophene (monomer)
-
Anhydrous ferric chloride (FeCl₃)
-
Chloroform (CHCl₃), anhydrous
-
Methanol
-
Nitrogen gas
-
Reaction flask, syringe, and standard glassware
Procedure:
-
Set up a reaction flask containing anhydrous FeCl₃ suspended in anhydrous chloroform. The molar ratio of monomer to FeCl₃ should be maintained at 1:4.[9]
-
Flush the flask with nitrogen gas and seal it to maintain an inert atmosphere.[9]
-
Prepare a solution of 3-hexylthiophene in chloroform. The initial concentration of the monomer should be kept low (e.g., 0.05 M) to improve the regioregularity of the resulting polymer.[9]
-
Slowly add the monomer solution to the FeCl₃ suspension using a syringe while stirring.
-
Allow the polymerization to proceed at room temperature for 24 hours under a nitrogen atmosphere.[9]
-
After 24 hours, terminate the reaction by pouring the mixture into a large volume of methanol. This will precipitate the P3HT polymer.
-
Filter the precipitate and wash it extensively with methanol to remove any remaining FeCl₃ and unreacted monomer.
-
Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The chloroform fraction will contain the high molecular weight, regioregular P3HT.
-
Dry the purified polymer under vacuum.
Characterization: The synthesized P3HT can be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).[10]
-
UV-Vis Spectroscopy: To determine the optical band gap, which is typically in the range of 1.7–2.1 eV.[11]
Protocol 2: Synthesis of Phenyl-C61-Butyric Acid Methyl Ester (PCBM)
This protocol outlines a common method for the synthesis of PCBM, a solubilized fullerene derivative widely used as an electron acceptor.[12]
Materials:
-
Fullerene (C₆₀)
-
Methyl 4-benzoylbutyrate p-tosylhydrazone
-
Sodium methoxide
-
Toluene
-
1,2-Dichlorobenzene (ODCB)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Methyl 4-benzoylbutyrate p-tosylhydrazone and sodium methoxide in toluene in a three-necked flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 30 minutes.[12]
-
In a separate flask, dissolve C₆₀ in 1,2-dichlorobenzene.
-
Add the C₆₀ solution to the tosylhydrazone solution and stir the mixture at 70°C for 22 hours.[12]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product using column chromatography. The first fraction will contain unreacted C₆₀, and the subsequent fraction will contain the desired PCBM product.[12]
-
Collect the PCBM fraction and remove the solvent to obtain a dark brown solid.[12]
Characterization: The synthesized PCBM can be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis Spectroscopy: To observe the characteristic absorption peaks.[13]
Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) OPV Device
This protocol describes the fabrication of a simple OPV device using the synthesized P3HT and PCBM via solution processing.[14]
Materials:
-
Synthesized P3HT and PCBM
-
Indium Tin Oxide (ITO)-coated glass substrates
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Chlorobenzene or other suitable organic solvent
-
Lithium Fluoride (LiF)
-
Aluminum (Al) or Silver (Ag)
-
Spin coater
-
Thermal evaporator
-
Cleaning solutions (e.g., Hellmanex III, deionized water, isopropyl alcohol)[14]
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of Hellmanex III, deionized water, and isopropyl alcohol.[14] Dry the substrates with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer (around 30 nm) of PEDOT:PSS onto the ITO surface. Anneal the substrates at approximately 110°C for 15 minutes.[14]
-
Active Layer Deposition: Prepare a blend solution of P3HT and PCBM (typically in a 1:1 weight ratio) in a solvent like chlorobenzene.[10][13] Spin-coat the active layer solution on top of the PEDOT:PSS layer.
-
Active Layer Annealing: Anneal the active layer to optimize the morphology. For P3HT:PCBM, a common annealing temperature is around 160°C for 10 minutes.[14]
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of LiF (approximately 1 nm) followed by a thicker layer of Al or Ag (approximately 100 nm) to serve as the cathode.[14]
-
Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
Data Presentation
The performance of OPV devices is evaluated based on several key parameters obtained from current density-voltage (J-V) measurements under simulated sunlight.
| Material System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P3HT:PCBM (1:1) | 0.59 | 5.85 | 56 | 1.93 | [10] |
| P3HT nanofibers:PCBM | - | - | - | 2.3 | [15] |
| P8:PCBM (1:2) | 0.95 | 5.18 | - | 2.24 | [16] |
| P12 Derivative | - | 4.31 | 48 | 1.57 | [16] |
| PM6:Y6 | - | - | - | 15.7 | [17] |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.
Visualizations
Caption: Workflow for OPV Synthesis and Fabrication.
Caption: Charge Generation in a BHJ OPV Device.
References
- 1. blazingprojects.com [blazingprojects.com]
- 2. Advances in organic photovoltaic cells: a comprehensive review of materials, technologies, and performance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01454A [pubs.rsc.org]
- 3. Functional Organic Materials for Photovoltaics: The Synthesis as a Tool for Managing Properties for Solid State Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Photophysical Properties of the PVK-MEH-PPV/PCBM Composite for Organic Solar Cells Application: Synthesis, Characterization and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 8. Acceptor–donor–acceptor type molecules for high performance organic photovoltaics – chemistry and mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Poly(3-hexylthiophene)-b-Polystyrene for Photovoltaic Application [mdpi.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. ossila.com [ossila.com]
- 15. A new insight into controlling poly(3-hexylthiophene) nanofiber growth through a mixed-solvent approach for organic photovoltaics applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Bromo-5-ethynylthiophene as a Versatile Building Block for Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-5-ethynylthiophene as a key building block in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). This document includes detailed experimental protocols for dye synthesis and DSSC fabrication, along with a summary of the performance of related thiophene-based dyes.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity due to their low manufacturing cost and respectable power conversion efficiencies.[1] The performance of a DSSC is critically dependent on the sensitizing dye, which is responsible for light absorption and subsequent electron injection into the semiconductor photoanode.[2][3] Organic dyes with a Donor-π-Acceptor (D-π-A) architecture are of particular interest, and thiophene derivatives are frequently employed as the π-bridge in these structures.[1]
This compound is a valuable bifunctional building block for the synthesis of D-π-A dyes. The ethynyl group provides a rigid and electronically conductive linker that can be readily functionalized, often via Sonogashira cross-coupling reactions, to connect to a donor moiety. The bromo group offers a site for the introduction of an acceptor/anchoring group, typically through another cross-coupling reaction. This modular approach allows for the systematic tuning of the dye's optical and electrochemical properties to optimize DSSC performance.
Principle of Operation in DSSCs
The fundamental working principle of a DSSC involves several key steps:
-
Light Absorption: The organic dye molecule, anchored to the surface of a nanocrystalline titanium dioxide (TiO₂) photoanode, absorbs photons from sunlight. This excites an electron from the dye's Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
Electron Injection: The excited electron is then injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.[1]
-
Electron Transport: The injected electrons travel through the interconnected TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass substrate.
-
External Circuit: The electrons flow from the TCO through an external circuit to the counter electrode, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte.
-
Electrolyte Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state, completing the circuit.
Data Presentation: Performance of Thiophene-Ethynyl Based Dyes in DSSCs
The following table summarizes the photovoltaic performance of various D-π-A dyes incorporating thiophene and ethynyl moieties, showcasing the potential of dyes derived from building blocks like this compound.
| Dye Reference | Donor Moiety | π-Bridge | Acceptor Moiety | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| Dye 1 | Triphenylamine | Thieno[3,2-b]thiophene-ethynyl | Cyanoacrylic acid | 2.21 | - | - | - |
| Dye 2 | Coumarin | Ethynyl-thieno[3,2-b]thiophene | Cyanoacrylic acid | 2.00 | 9.28 | 0.367 | - |
| Dye 3 | Acenaphthylene | Phenylethynyl | Cyanoacrylic acid | 3.15 | 13.32 | 0.365 | 0.52 |
| Dye 4 | Phenothiazine | Thiophene | Cyanoacrylic acid | 7.31 | - | - | - |
| DAHTDTT | Bis(hexylthienyl)dithienothiophene | - | Cyanoacrylic acid | 7.3 | 14.4 | 0.697 | 0.73 |
Note: The performance of DSSCs can be influenced by various factors including the specific fabrication conditions, electrolyte composition, and TiO₂ photoanode properties. The data presented is for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Representative D-π-A Dye via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of a D-π-A dye using this compound as a starting material. The first step involves a Sonogashira coupling to attach a donor group, followed by the introduction of an acceptor/anchoring group.
Step 1: Sonogashira Coupling of this compound with a Donor-Aryl Halide
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the donor-aryl halide (1.0 eq.), this compound (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or toluene (to achieve a concentration of 0.1-0.5 M).
-
Add a degassed amine base, such as triethylamine or diisopropylamine (2-5 eq.).
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Introduction of the Cyanoacrylic Acid Acceptor Group
The introduction of the cyanoacrylic acid anchoring group can be achieved through various synthetic routes, such as a Knoevenagel condensation of a formylated intermediate with cyanoacetic acid.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using the synthesized dye.
1. Preparation of the TiO₂ Photoanode:
-
Clean a transparent conductive oxide (TCO) glass substrate (e.g., FTO or ITO glass) by sonicating in a detergent solution, deionized water, acetone, and ethanol, each for 15 minutes.
-
Apply a layer of TiO₂ paste onto the conductive side of the TCO glass using the doctor-blade technique.
-
Dry the TiO₂ film at 125 °C for 5 minutes.
-
Sinter the TiO₂ film at 450-500 °C for 30 minutes to ensure good electrical contact between the nanoparticles.
-
Allow the photoanode to cool to room temperature.
2. Dye Sensitization:
-
Prepare a dye solution of the synthesized thiophene-based dye (typically 0.3-0.5 mM) in a suitable organic solvent (e.g., ethanol or a mixture of acetonitrile and tert-butanol).
-
Immerse the sintered TiO₂ photoanode into the dye solution while it is still warm (around 80 °C).
-
Keep the photoanode in the dye solution for a sufficient time (e.g., 12-24 hours) to ensure complete dye adsorption.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
3. Assembly of the DSSC:
-
Prepare a counter electrode by depositing a thin layer of a catalyst, such as platinum or carbon, onto the conductive side of another TCO glass substrate.
-
Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like configuration, separated by a thin spacer (e.g., a 25-60 μm thick Surlyn film).
-
Heat the assembly to melt the spacer and seal the cell.
-
Introduce the electrolyte solution (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
4. Characterization:
-
Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Visualizations
Caption: Synthetic workflow for a D-π-A dye.
Caption: DSSC fabrication workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-ethynylthiophene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-Bromo-5-ethynylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable method is a two-step sequence involving the Sonogashira cross-coupling of 2,5-dibromothiophene with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group to yield the terminal alkyne.[1][2]
Q2: My Sonogashira coupling reaction yield is low. What are the common causes?
A2: Low yields in Sonogashira couplings can stem from several factors:
-
Catalyst Inactivity: The Palladium(0) catalyst may be oxidized or improperly activated. Ensure the use of a high-quality catalyst and strictly anaerobic (oxygen-free) conditions.[3]
-
Copper Co-catalyst Issues: The copper(I) salt is sensitive to air and moisture. Use freshly opened or properly stored CuI.[4]
-
Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.[3][5] Rigorous degassing of solvents and reactants is critical.
-
Improper Base: The choice and purity of the amine base (e.g., triethylamine, piperidine) are crucial. It must be dry and free of impurities.[1]
-
Substrate Reactivity: Aryl bromides are less reactive than aryl iodides. Higher temperatures or more active catalyst systems might be necessary to drive the reaction to completion.[4]
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: Minimizing the homocoupling of the acetylene is critical for achieving a high yield of the desired cross-coupled product. Key strategies include:
-
Strict Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Co-solvent: Using a co-solvent like triethylamine can serve as both the base and solvent, helping to maintain anaerobic conditions.[1]
-
Copper-Free Conditions: While classic Sonogashira reactions use a copper co-catalyst, copper-free protocols have been developed specifically to avoid the homocoupling side reaction.[6][7]
-
Hydrogen Atmosphere: Some studies suggest that performing the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling.[3]
Q4: What are the best conditions for the deprotection of the trimethylsilyl (TMS) group?
A4: The TMS group can be removed under mild conditions to prevent degradation of the sensitive ethynylthiophene product.[2]
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a common and effective method.[8]
-
Base-Catalyzed Methanolysis: A slurry of potassium carbonate (K₂CO₃) in methanol is a very mild, inexpensive, and efficient method for TMS deprotection of acetylenes.[2][9] This method is often preferred due to its simplicity and the ease of product workup.
Q5: The final product, this compound, seems unstable. How should it be handled and stored?
A5: Terminal alkynes, especially electron-rich heterocyclic ones, can be unstable and prone to polymerization or degradation.
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light.
-
Handling: Use the product as quickly as possible after purification. If it needs to be handled in the open, do so swiftly to minimize exposure to air and light. The presence of the trimethylsilyl protecting group imparts greater stability, so the precursor is easier to store long-term.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion in Sonogashira step | 1. Inactive catalyst (Pd or Cu).2. Poor quality of starting materials (e.g., wet solvent/base).3. Reaction temperature is too low. | 1. Use a fresh, high-quality catalyst. Consider an air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl.[6]2. Use freshly distilled and degassed solvents and bases.3. Gradually increase the reaction temperature (e.g., from room temperature to 60°C) while monitoring by TLC or GC-MS.[1] |
| Significant homocoupling byproduct observed | 1. Presence of oxygen in the reaction mixture.2. Use of a copper co-catalyst which promotes this side reaction. | 1. Ensure rigorous degassing of all reagents and maintain a positive pressure of inert gas.2. Switch to a copper-free Sonogashira protocol.[4] |
| Incomplete TMS deprotection | 1. Insufficient deprotecting agent.2. Reaction time is too short. | 1. Use a slight excess of the deprotecting agent (e.g., 1.2-1.5 equivalents of TBAF or a larger excess of K₂CO₃).2. Monitor the reaction by TLC until the starting material is fully consumed. |
| Product decomposition during workup or purification | 1. Product instability to acid, heat, or silica gel.2. Presence of residual copper or palladium which can catalyze degradation. | 1. Use a neutral workup (e.g., wash with water and brine). Purify quickly via flash chromatography using a non-polar eluent (e.g., hexane) and consider deactivating the silica gel with triethylamine.[11]2. Wash the organic layer with a dilute aqueous solution of ammonium chloride to remove copper salts. |
| Difficulty purifying the final product | 1. Co-elution of the product with impurities of similar polarity.2. Product streaking or decomposing on silica gel column. | 1. Use a less polar solvent system for chromatography (e.g., pure n-hexane).[11] Consider using a different stationary phase like alumina.[11][12]2. Neutralize the silica gel by pre-treating it with a hexane solution containing 1-2% triethylamine. Run the column quickly and under inert gas pressure if possible. |
Experimental Protocols & Data
Protocol 1: High-Yield Synthesis via Sonogashira Coupling and Deprotection
This protocol is based on optimized conditions for Sonogashira coupling followed by mild deprotection.
Step 1: Synthesis of 2-Bromo-5-(trimethylsilylethynyl)thiophene
-
Materials: 2,5-dibromothiophene, trimethylsilylacetylene (TMSA), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triphenylphosphine (PPh₃), Triethylamine (Et₃N, freshly distilled and degassed).
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 2,5-dibromothiophene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.003 equiv), and PPh₃ (0.005 equiv).
-
Add degassed triethylamine via cannula, followed by a dropwise addition of a solution of trimethylsilylacetylene (1.0 equiv) in triethylamine.[1]
-
Add CuI (0.007 equiv) to the mixture.
-
Stir the reaction mixture at 60°C for 3 hours, monitoring progress by TLC (hexane).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and pour it into water.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 2-Bromo-5-(trimethylsilylethynyl)thiophene.
-
Step 2: Deprotection to this compound
-
Materials: 2-Bromo-5-(trimethylsilylethynyl)thiophene, Potassium carbonate (K₂CO₃), Methanol, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the silylated precursor (1.0 equiv) in a mixture of methanol and dichloromethane.
-
Add anhydrous potassium carbonate (K₂CO₃, ~2.0 equiv).
-
Stir the suspension at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC until the starting material has disappeared.
-
Filter the mixture to remove the K₂CO₃, and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure at low temperature to yield this compound.
-
The product is often pure enough for subsequent steps, but can be quickly filtered through a small plug of silica gel (eluting with hexane) if necessary. Use immediately or store under inert gas at -20°C.
-
Data Summary: Optimizing Sonogashira Reaction Conditions
The following table summarizes the effect of different parameters on the yield of Sonogashira coupling reactions involving aryl bromides.
| Parameter | Condition A | Condition B | Condition C | Impact on Yield | Reference |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₄ / CuI | Copper-Free System | Copper-free systems can increase yield by eliminating homocoupling side-products. | [6][13] |
| Base | Triethylamine | Piperidine | K₂CO₃ | Stronger, non-coordinating amine bases like piperidine or DBU can accelerate the reaction. | [5][14] |
| Solvent | Triethylamine | THF / Et₃N | DMF or DMSO | Polar aprotic solvents like DMF or DMSO can be effective, especially for less reactive bromides. | [6] |
| Temperature | Room Temp | 60 °C | 80-100 °C | Aryl bromides typically require elevated temperatures compared to aryl iodides for efficient coupling. | [4] |
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. ijnc.ir [ijnc.ir]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. gelest.com [gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-5-ethynylthiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Bromo-5-ethynylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. Column chromatography is highly versatile for separating the desired product from starting materials, catalysts, and side-products. Recrystallization is an excellent method for achieving high purity of the final product, assuming a suitable solvent can be found.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities depend on the synthetic route used. If prepared via a Sonogashira coupling of a dibromothiophene, impurities may include:
-
Unreacted 2,5-dibromothiophene.
-
Homocoupled alkyne (diacetylene) byproducts (Glaser coupling).[1]
-
Residual palladium and copper catalysts.
-
Solvents from the reaction and workup.
If synthesized through bromination of 2-ethynylthiophene, potential impurities could be over-brominated or isomeric thiophene species.
Q3: My purified this compound is a yellow or brown oil. Is this normal?
While the pure compound is typically a light yellow solid or oil, a darker color may indicate the presence of impurities or degradation products.[2] Exposure to air and light can cause degradation.[2] Further purification by column chromatography, perhaps with activated carbon, may be necessary to remove colored impurities. For storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere and protected from light.[2]
Q4: Can this compound decompose during purification?
Thiophene derivatives can be sensitive to acidic conditions. Decomposition on silica gel during column chromatography can occur.[3] To mitigate this, deactivating the silica gel with a small percentage of a base like triethylamine (1-2%) in the eluent can be effective. Alternatively, using a less acidic stationary phase like neutral alumina may be a better option for acid-sensitive compounds.
Q5: I'm having trouble with low yield after purification. What are the common causes?
Low recovery can stem from several factors:
-
Incomplete reaction: Optimize the reaction conditions (temperature, time, stoichiometry) to ensure maximum conversion of the starting material.[3]
-
Product loss during workup: Minimize the number of extraction and transfer steps.
-
Improper column chromatography technique: Issues like column overloading, improper packing, or using an eluent with incorrect polarity can lead to poor separation and product loss.[3]
-
Product volatility: Although not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if it is a low-boiling compound. Use a rotary evaporator with controlled temperature and pressure.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation (Overlapping Spots on TLC) | Eluent is too polar. | Start with a less polar eluent (e.g., 100% n-hexane) and gradually increase the polarity by adding a small amount of a more polar solvent like dichloromethane or toluene.[3] |
| Column is overloaded. | Use an appropriate ratio of silica gel to crude product, typically 20-50 times the weight of silica gel to the weight of the crude material.[3] | |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is not Eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent. A shallow gradient is often more effective than a steep one. |
| Low Recovery of Product | Product is irreversibly adsorbed onto the silica gel. | Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina. |
| Fractions containing the product were discarded. | Carefully monitor the elution with TLC and combine all fractions that contain the pure product. | |
| Colored Impurities Co-elute with the Product | Impurities have similar polarity to the product. | Try a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, pre-treating the crude material with activated charcoal before chromatography can help remove colored impurities.[3] |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound Does Not Dissolve | Incorrect solvent choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with a range of solvents or solvent mixtures. For ethynyl thiophenes, consider solvents like hexanes, ethanol, or mixtures such as hexane/ethyl acetate.[5][6] |
| No Crystals Form Upon Cooling | Solution is not saturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[4] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] | |
| Oiling Out (Product separates as an oil) | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Oiling out can also be caused by impurities; in this case, an initial purification by column chromatography might be necessary before recrystallization.[4] |
| Low Yield of Crystals | The compound is too soluble in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
Quantitative Data
The following table summarizes typical purity and yield data for this compound obtained through different synthetic and purification routes.
| Synthesis Route | Purification Method | Typical Yield | Typical Purity | Reference |
| Bromination followed by Sonogashira coupling | Column Chromatography | 68-72% (overall) | >95% | [7] |
| Direct Bromination | Not specified | >55% | 98% | [7] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is adapted from the purification of the structurally similar compound, 2-Bromo-5-(2-ethylhexyl)thiophene, and is a good starting point for this compound.[3]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Dichloromethane (DCM) or Toluene (optional)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in DCM and run a TLC using n-hexane as the eluent to determine the separation profile of the components.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Carefully add the dry silica gel to the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Column Equilibration: Run n-hexane through the packed column until the silica is fully wetted and the solvent level is just above the top layer of sand.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., n-hexane).
-
Carefully add the solution to the top of the column.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with 100% n-hexane, collecting fractions.
-
Monitor the fractions by TLC.
-
If the product elutes too slowly, gradually increase the eluent polarity by adding small percentages of DCM or toluene (e.g., starting with 0.5% DCM in hexane).
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product as identified by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization (General Procedure)
Materials:
-
Crude this compound
-
Various solvents for screening (e.g., hexanes, ethanol, isopropanol, acetone, toluene, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude material in several test tubes.
-
Add a few drops of a different solvent to each tube and observe the solubility at room temperature.
-
Gently heat the tubes of the solvents that did not dissolve the compound at room temperature and observe if it dissolves.
-
Allow the tubes that formed a clear solution upon heating to cool to room temperature and then in an ice bath to see if crystals form. The best solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, by air drying or in a desiccator under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Polymerization of 2-Bromo-5-ethynylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the polymerization of 2-Bromo-5-ethynylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the polymerization of this compound via Sonogashira coupling?
A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser coupling.[1][2][3] This reaction leads to the formation of diacetylene linkages (dimers), which can disrupt the desired polymer structure and lead to bimodal molecular weight distributions.[1]
Q2: What causes Glaser coupling to occur in a Sonogashira polymerization?
A2: Glaser coupling is primarily caused by the presence of the copper(I) co-catalyst, which, in the presence of an oxidant like oxygen, promotes the dimerization of the terminal alkyne.[2][4] While the copper co-catalyst is intended to increase the rate of the desired Sonogashira reaction, it can also facilitate this unwanted side reaction.[2][5]
Q3: How can I prevent or minimize Glaser coupling?
A3: Several strategies can be employed to prevent Glaser coupling:
-
Inert Atmosphere: It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which promotes the homocoupling.[2]
-
Copper-Free Conditions: Utilizing a copper-free Sonogashira coupling protocol is a direct way to avoid this side reaction.[2]
-
Control of Copper Catalyst Loading: Adding an excessive amount of the copper catalyst can increase the likelihood of alkyne dimerization.[6] Careful control of the catalyst concentration is recommended.
-
Post-Polymerization Treatment: The addition of excess reducing agents after the polymerization can help prevent the oxidation of the Cu(I) catalyst, which is a prerequisite for Glaser coupling.[1]
Q4: Are there other potential side reactions to be aware of?
A4: Besides Glaser coupling, other issues can arise:
-
Autopolymerization: Some brominated alkoxythiophene derivatives have been observed to undergo spontaneous polymerization, which can be initiated by acid.[7]
-
Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black, which can be promoted by certain solvents like THF.[6]
-
Low Reactivity: Aryl bromides are generally less reactive than aryl iodides in Sonogashira coupling, which can lead to incomplete reactions.[6][8] The choice of catalyst and ligands can influence reactivity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Bimodal molecular weight distribution in the final polymer. | Glaser coupling (homocoupling of the alkyne).[1] | - Ensure the reaction is performed under a strictly inert atmosphere.[2]- Switch to a copper-free Sonogashira protocol.[2]- Reduce the concentration of the copper(I) co-catalyst.[6]- Add a reducing agent during workup.[1] |
| Formation of insoluble polymer. | - Extensive cross-linking from side reactions.- Incorrect solvent for polymerization or workup. | - Optimize catalyst concentrations to minimize side reactions.[9]- Screen for more suitable reaction and purification solvents. |
| Low polymer yield. | - Low catalytic activity of the palladium catalyst.[9]- Incomplete reaction due to the lower reactivity of the aryl bromide.[8]- Loss of volatile reagents like trimethylsilylacetylene if used as a monomer precursor.[2][6] | - Use a more active palladium catalyst or ligand system (e.g., Pd(dppf)Cl₂ has shown higher activity than Pd(PPh₃)₂Cl₂ in some cases).[9]- Increase reaction time or temperature, while monitoring for side reactions.- If using a low boiling point alkyne, ensure the reaction is conducted in a sealed vessel or under reflux with an efficient condenser.[6] |
| Reaction fails to initiate or proceeds very slowly. | - Impure or wet solvents and reagents.[6]- Inactive catalyst. | - Use freshly distilled or anhydrous solvents (e.g., peroxide-free THF).[6]- Ensure the quality and activity of the palladium and copper catalysts. |
| Observation of palladium black. | Decomposition of the palladium catalyst.[6] | - Consider changing the solvent; for example, if using THF, triethylamine alone might be an alternative.[6]- Use more stable palladium catalysts or ligands. |
Experimental Protocols
Protocol 1: Standard Sonogashira Polymerization with Minimized Glaser Coupling
This protocol is a representative method for the polymerization of this compound, incorporating measures to reduce the risk of Glaser coupling.
-
Materials:
-
This compound (monomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF/triethylamine mixture)
-
Base (e.g., triethylamine)
-
-
Procedure: a. To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound monomer and the palladium catalyst. b. Add the anhydrous, degassed solvent and the base. c. Thoroughly degas the mixture again using several freeze-pump-thaw cycles. d. Under a positive pressure of inert gas, add the copper(I) iodide co-catalyst. It is crucial to add the copper catalyst last and in a minimal effective amount.[6] e. Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC). f. Upon completion, quench the reaction and proceed with purification, which may involve precipitation of the polymer in a non-solvent like methanol, followed by filtration and drying.
Protocol 2: Copper-Free Sonogashira Polymerization
To completely avoid Glaser coupling, a copper-free protocol is recommended.
-
Materials:
-
This compound (monomer)
-
Palladium catalyst (e.g., a palladacycle or a complex with bulky, electron-rich phosphine ligands)[8]
-
Anhydrous, degassed solvent (e.g., triethylamine)
-
Base (e.g., triethylamine)
-
-
Procedure: a. In a Schlenk flask under an inert atmosphere, combine the monomer, palladium catalyst, and the solvent/base. b. Degas the mixture thoroughly. c. Heat the reaction to the required temperature and monitor its progress. d. The workup and purification would be similar to the standard procedure.
Visualizations
Caption: Workflow for preventing side reactions in this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. research.tue.nl [research.tue.nl]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. 105995-73-1|this compound|BLD Pharm [bldpharm.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
troubleshooting guide for reactions involving 2-Bromo-5-ethynylthiophene
This technical support guide provides troubleshooting assistance for common issues encountered during chemical reactions involving 2-Bromo-5-ethynylthiophene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two primary reactive sites that can be selectively functionalized, making it a versatile building block in organic synthesis.[1] The terminal alkyne (ethynyl group) can participate in reactions such as Sonogashira coupling, while the carbon-bromine bond is susceptible to various palladium-catalyzed cross-coupling reactions, including Suzuki and Stille couplings.[2][3] This dual reactivity allows for sequential functionalization at both the 2- and 5-positions of the thiophene ring.[1]
Q2: My Sonogashira coupling reaction with this compound is showing low yield. What are the common causes?
Low yields in Sonogashira couplings involving this compound can stem from several factors. A primary concern is the homocoupling of the terminal alkyne, known as the Glaser coupling, which is a significant side reaction, particularly when using copper(I) co-catalysts.[1] Other potential causes include catalyst deactivation, suboptimal reaction temperature, and issues with the purity of reagents and solvents. For aryl bromides, the oxidative addition step is often rate-limiting and may require higher temperatures to proceed efficiently.
Q3: I am observing a black precipitate in my palladium-catalyzed reaction. What does this indicate?
The formation of a black precipitate, commonly referred to as "palladium black," is an indication of catalyst decomposition. This can be triggered by impurities in the reaction mixture, the use of an inappropriate solvent, or excessively high reaction temperatures. The decomposition of the palladium catalyst will lead to a cessation of the catalytic cycle and result in an incomplete reaction.
Q4: Can I perform a Suzuki coupling on this compound without affecting the ethynyl group?
Yes, it is possible to selectively perform a Suzuki coupling at the C-Br bond while preserving the ethynyl group. The success of this selective transformation depends on the careful choice of reaction conditions, including the catalyst system and temperature. The ethynyl group may not be entirely inert, so it is crucial to screen conditions to minimize potential side reactions.
Q5: Are there any specific handling precautions for this compound?
This compound may be volatile and should be handled with appropriate care in a well-ventilated fume hood.[4] Due to the sensitivity of the terminal alkyne to oxidation, especially in the presence of copper salts, it is advisable to store the compound under an inert atmosphere and handle it using degassed solvents and reagents to prevent degradation and the formation of homocoupled byproducts.[1]
Troubleshooting Guides
Sonogashira Coupling Reactions
This guide addresses common problems encountered during the Sonogashira coupling of this compound with aryl or vinyl halides.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere. |
| Glaser Homocoupling | Minimize oxygen in the reaction by using degassed solvents and an inert atmosphere. Consider using a copper-free Sonogashira protocol.[1] |
| Low Reaction Temperature | For aryl bromides, the oxidative addition can be slow. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Impurities in Reagents | Purify starting materials and ensure solvents are anhydrous and free of peroxides. |
| Inappropriate Base | Use a suitable amine base like triethylamine or diisopropylamine. Ensure the base is dry and used in sufficient excess. |
Suzuki Coupling Reactions
This guide focuses on troubleshooting the Suzuki coupling of this compound with boronic acids or esters.
Problem: Competing Side Reactions
| Possible Cause | Suggested Solution |
| Reaction at the Ethynyl Group | Optimize the catalyst and ligand system to favor the reaction at the C-Br bond. Lowering the reaction temperature may also improve selectivity. |
| Homocoupling of Boronic Acid | Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. |
| Protodeboronation | Use a non-aqueous solvent system or minimize the amount of water present. The choice of base can also influence the rate of protodeboronation. |
| Dehalogenation | The replacement of the bromine atom with hydrogen can occur as a side reaction. Using a less reactive base or a different solvent may mitigate this issue. |
Experimental Protocols
Detailed Protocol for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl iodide (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Add anhydrous and degassed THF via syringe.
-
Add triethylamine (2-5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions involving this compound.
References
how to avoid homocoupling in Sonogashira reactions of terminal alkynes
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize or eliminate homocoupling (Glaser coupling) of terminal alkynes in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, often referred to as Glaser coupling, is the primary side reaction in Sonogashira coupling. It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. This reaction is typically catalyzed by a copper salt in the presence of an oxidant, most commonly oxygen.
Q2: What are the primary causes of alkyne homocoupling?
A2: The main factors promoting the undesired homocoupling side reaction include:
-
Presence of Oxygen: Molecular oxygen is a key oxidant for the copper-catalyzed Glaser coupling pathway.
-
High Copper Catalyst Concentration: Elevated concentrations of the copper co-catalyst can accelerate the rate of homocoupling relative to the desired cross-coupling.
-
Slow Palladium Catalytic Cycle: If the palladium-catalyzed cross-coupling step is slow, the terminal alkyne has more opportunity to undergo copper-mediated homocoupling.
-
Choice of Base and Solvent: The reaction environment, including the base and solvent, can influence the relative rates of the two competing reactions.
Q3: When should I consider a copper-free Sonogashira protocol?
A3: Copper-free Sonogashira reactions are highly recommended under the following circumstances:
-
When working with sensitive or complex substrates that may be degraded by copper salts.
-
If you are experiencing persistent and significant homocoupling byproducts that cannot be suppressed by other means.
-
In pharmaceutical development, where minimizing metal contamination (especially copper) in the final product is critical.
-
When the terminal alkyne is particularly prone to homocoupling.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This guide addresses the common issue of observing significant amounts of the homocoupling byproduct (1,3-diyne).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of homocoupling byproduct observed. | 1. Oxygen in the reaction atmosphere. 2. Inappropriate catalyst ratio or concentration. 3. Slow cross-coupling kinetics. 4. Sub-optimal base or solvent. | 1. Rigorously Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles (3-4 times) or sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalysts. Maintain a positive pressure of inert gas throughout the reaction.2. Optimize Catalyst System: - Reduce Copper: Lower the concentration of the copper(I) co-catalyst (e.g., CuI) to 0.5-2 mol%. - Switch to Copper-Free Conditions: Eliminate the copper catalyst entirely. This is often the most effective method.3. Modify Reaction Conditions: - Temperature: Try running the reaction at a lower temperature to potentially disfavor the homocoupling pathway. - Slow Addition: Add the terminal alkyne slowly via a syringe pump to keep its instantaneous concentration low, favoring the cross-coupling reaction. |
| Reaction is sluggish or does not go to completion, and homocoupling is prevalent. | 1. Palladium catalyst deactivation. 2. Inefficient base. | 1. Choose a Robust Palladium/Ligand System: Employ more robust palladium catalysts or ligands that promote a faster cross-coupling cycle. For example, using a Pd/phosphine ligand system can enhance the rate of the desired reaction.2. Select an Appropriate Base: The choice of base is crucial. Amines like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used as they also act as the solvent. For specific substrates, a stronger base might be necessary. |
Comparative Data on Reaction Conditions
The following table summarizes the effect of different conditions on the yield of the desired cross-coupled product versus the homocoupled byproduct.
| Condition | Catalyst System | Atmosphere | Approx. Cross-Coupling Yield (%) | Approx. Homocoupling Yield (%) | Reference |
| Standard | PdCl₂(PPh₃)₂ / CuI | Air | 40-60% | 30-50% | General Observation |
| Degassed | PdCl₂(PPh₃)₂ / CuI | Argon | >90% | <5% | |
| Copper-Free | Pd(OAc)₂ / Ligand | Argon/Nitrogen | >95% | Not Detected |
Key Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Degassing
This protocol is suitable for many standard substrates but emphasizes the critical importance of maintaining an inert atmosphere.
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add the degassed solvent (e.g., 5 mL of THF or DMF) and the degassed amine base (e.g., 2 mL of triethylamine).
-
Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Under a positive pressure of argon, add the terminal alkyne (1.1 mmol).
-
Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work up the reaction by filtering through a pad of celite, removing the solvent under reduced pressure, and purifying by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is highly effective at completely avoiding alkyne homocoupling.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Seal the flask and purge thoroughly with high-purity argon or nitrogen.
-
Add the degassed solvent (e.g., 5 mL of amine or a solvent like DMF) and the base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visual Guides
The following diagrams illustrate the key reaction pathways and a decision-making workflow for troubleshooting.
Caption: Competing pathways in a Sonogashira reaction.
Caption: Decision workflow for troubleshooting homocoupling.
Technical Support Center: Enhancing the Solubility of Polymers Derived from 2-Bromo-5-ethynylthiophene
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with polymers synthesized from 2-Bromo-5-ethynylthiophene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues in a practical, question-and-answer format.
Troubleshooting Guide
Issue 1: Polymer is completely insoluble in all tested common organic solvents.
Question: My polymer, synthesized from this compound, will not dissolve in solvents like chloroform, toluene, or THF, even with heating. What is the likely cause and what can I do?
Possible Causes and Solutions:
-
High Polymer Rigidity: The combination of the thiophene ring and the ethynyl linker creates a very rigid polymer backbone. This rigidity promotes strong intermolecular π-stacking, making it difficult for solvent molecules to intercalate and dissolve the polymer chains. Unsubstituted polythiophenes are known to be insoluble for this reason.[1]
-
Cross-linking: The ethynyl groups are reactive and may have undergone side reactions during polymerization, leading to a cross-linked polymer network. Cross-linked polymers do not dissolve but may swell in a good solvent.[2][3]
Suggested Solutions:
-
Confirm Cross-linking: Before attempting more aggressive dissolution methods, it's crucial to determine if the polymer is cross-linked. A simple test is to observe if the polymer swells in a good solvent (like hot chlorinated benzenes). If it swells without dissolving, cross-linking is highly probable.[2] Spectroscopic methods can provide more definitive evidence (see Experimental Protocol: Identifying Cross-linking).
-
Use Aggressive Solvents: For highly rigid, non-cross-linked polymers, more aggressive solvents may be necessary. Consider high-boiling point aromatic solvents such as dichlorobenzene or trichlorobenzene, often with heating.
-
Re-evaluate the Polymerization Strategy: If the homopolymer is consistently insoluble, consider copolymerization. Introducing a comonomer with long, flexible alkyl or alkoxy side chains can significantly improve solubility by disrupting the π-stacking and increasing the conformational entropy of the polymer chains.[3]
Issue 2: Polymer shows partial solubility or forms a gel.
Question: My polymer appears to dissolve partially, forming a swollen gel or a cloudy suspension rather than a true solution. How can I improve this?
Possible Causes and Solutions:
-
High Molecular Weight: For conjugated polymers, solubility generally decreases as the molecular weight increases.[4] The longer chains have stronger intermolecular interactions.
-
Poor Solvent Quality: The chosen solvent may not be thermodynamically "good" enough to fully solvate the polymer chains, leading to aggregation.[5]
-
Slow Dissolution Kinetics: Highly rigid polymers can take a very long time to dissolve. What appears as insolubility might be an extremely slow dissolution process.[6]
Suggested Solutions:
-
Optimize Dissolution Conditions:
-
Increase Temperature: Gently heating the mixture can increase polymer chain mobility and improve solubility. Be cautious to avoid polymer degradation.
-
Extended Stirring/Sonication: Continuous stirring for an extended period (24-48 hours) may be required.[6] Sonication can also help to break up aggregates and promote dissolution.
-
-
Solvent Screening: A systematic solvent screening can identify a more suitable solvent or solvent mixture. (see Experimental Protocol: Polymer Solubility Testing).
-
Fractionation: If the insolubility is due to a high molecular weight fraction, the soluble, lower molecular weight portion can be separated by filtration or centrifugation. The insoluble fraction can then be treated with more aggressive solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer from this compound so much less soluble than the poly(3-hexylthiophene) (P3HT) I've worked with before?
A1: The lack of a solubilizing side chain on your monomer is the primary reason. P3HT has a hexyl side chain on every thiophene unit, which disrupts the packing of the polymer backbones and makes it soluble in many common organic solvents. Polymers from this compound, without such side chains, have a much more rigid and planar structure, leading to strong intermolecular interactions and poor solubility.[1] The ethynyl linker can further increase this rigidity.[7]
Q2: Can I improve the solubility of my existing insoluble polymer batch?
A2: If the polymer is not cross-linked, you may be able to dissolve it in high-boiling point solvents like 1,2-dichlorobenzene or by using a Soxhlet extraction with a suitable solvent to isolate any soluble fractions.[7] However, if the polymer is cross-linked, it will not form a true solution. For future syntheses, the most effective strategy is to modify the polymer structure, for instance, by incorporating comonomers with solubilizing side chains.
Q3: How can I tell if my polymer is cross-linked?
A3: The most straightforward initial test is a swelling experiment. A cross-linked polymer will swell in a good solvent but will not dissolve to form a clear solution.[2] For more definitive analysis, solid-state NMR can show changes in the mobility of polymer chains, and FTIR may reveal changes in the vibrational modes of the ethynyl group if it has reacted to form cross-links.[8][9]
Q4: What is the best way to prepare a solution of a sparingly soluble conjugated polymer for characterization?
A4: Start with a small amount of polymer in a relatively large volume of solvent. Use a high-boiling point solvent that is known to be effective for conjugated polymers (e.g., chloroform, toluene, chlorobenzene, dichlorobenzene). Heat the mixture with stirring, but do not exceed the polymer's decomposition temperature. If the polymer still does not dissolve, sonication can be attempted. For characterization techniques that require a true solution, it may be necessary to filter off any insoluble material and determine the concentration of the soluble fraction.[10]
Data Presentation
The solubility of conjugated polymers is highly dependent on their specific chemical structure. As the homopolymer of this compound is expected to be largely insoluble, the following table provides illustrative solubility data for alternating fluorene-thiophene copolymers bearing polar ethylene glycol side-chains, demonstrating how chemical modification can impact solubility in a range of solvents.
| Solvent | Polarity Index | Solubility of Fluorene-Thiophene Copolymer with Short Glycol Chain | Solubility of Fluorene-Thiophene Copolymer with Long Glycol Chain |
| Toluene | 2.3 | Soluble | Soluble |
| Methylene Chloride | 3.4 | Soluble | Soluble |
| Tetrahydrofuran (THF) | 4.2 | Soluble | Soluble |
| Cyclohexanone | 4.5 | Soluble | Soluble |
| Acetone | 5.4 | Insoluble | Soluble (hot) |
| Dimethylformamide (DMF) | 6.4 | Soluble (hot) | Soluble (hot) |
| Ethanol | 5.2 | Insoluble | Partially Soluble (hot) |
| Isopropyl Alcohol | 4.3 | Insoluble | Partially Soluble (hot) |
Data adapted from a study on fluorene-thiophene copolymers to illustrate solubility trends.[5]
Experimental Protocols
Experimental Protocol: Polymer Solubility Testing
Objective: To systematically determine the solubility of a polymer in a range of organic solvents.
Materials:
-
Polymer sample
-
A selection of solvents with varying polarities (e.g., hexane, toluene, chloroform, THF, acetone, DMF)
-
Small, sealable vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Heating block or oil bath
Procedure:
-
Sample Preparation: Weigh 1-2 mg of the polymer into each vial.
-
Solvent Addition: Add 1 mL of a selected solvent to each vial.
-
Mixing (Room Temperature): Tightly seal the vials and vortex or stir the mixtures at room temperature for 24 hours.
-
Visual Assessment: After 24 hours, visually inspect each vial. Classify the solubility as:
-
Soluble: The polymer is completely dissolved, forming a clear, homogeneous solution.
-
Partially Soluble: The solution is cloudy, or there is undissolved polymer present, but some has clearly dissolved.
-
Swollen: The polymer has increased in volume but has not dissolved.
-
Insoluble: No visible change to the polymer.
-
-
Heating: For samples that are not fully soluble at room temperature, place the vials in a heating block or oil bath and heat to a moderate temperature (e.g., 60-80 °C) for several hours with continued stirring.
-
Re-assessment: Allow the vials to cool to room temperature and re-assess the solubility. Note any precipitation upon cooling.
-
Documentation: Record the solubility of the polymer in each solvent at both room temperature and elevated temperature.
Experimental Protocol: Identifying Cross-linking
Objective: To determine if a polymer is cross-linked using spectroscopic and physical methods.
1. Swelling Test:
-
Place a known mass of the polymer in a vial.
-
Add a good solvent for the analogous linear polymer (e.g., hot dichlorobenzene).
-
Allow the polymer to sit in the solvent for 24 hours.
-
If the polymer has swollen significantly but has not dissolved, it is likely cross-linked.
2. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Rationale: Cross-linking via the ethynyl group may lead to a decrease or disappearance of the characteristic C≡C and ≡C-H stretching vibrations.
-
Procedure:
-
Acquire an FTIR spectrum of the this compound monomer as a reference.
-
Acquire an FTIR spectrum of the polymer sample (as a solid film or KBr pellet).
-
Compare the spectra. Look for the disappearance or significant reduction in the intensity of the alkyne peaks (typically around 2100-2260 cm⁻¹ for C≡C and ~3300 cm⁻¹ for ≡C-H) in the polymer spectrum compared to the monomer. The absence of these peaks suggests the ethynyl group has reacted.[9]
-
3. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: Cross-linking restricts the mobility of the polymer chains, which can be observed in solid-state NMR experiments.
-
Procedure:
-
This is an advanced technique requiring specialized equipment.
-
In ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, cross-linked polymers will often show broader peaks compared to their linear analogues due to a distribution of local environments and restricted chain motion.[11]
-
Measurements of relaxation times (e.g., T₂) can also indicate the degree of cross-linking, as restricted motion in a cross-linked network leads to shorter relaxation times.[8]
-
Visualizations
Caption: Troubleshooting workflow for an insoluble polymer.
Caption: Factors influencing polymer solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-ethynylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 2-Bromo-5-ethynylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable synthetic strategy involves a two-step process:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between 2,5-dibromothiophene and a protected acetylene, typically trimethylsilylacetylene (TMSA). This is a well-established reaction class used in pharmaceutical manufacturing.[1]
-
Deprotection: Removal of the silyl protecting group (e.g., trimethylsilyl) to yield the terminal alkyne, this compound.
Q2: What are the primary safety concerns when handling this compound and its precursors on a large scale?
A2: On a larger scale, it is crucial to handle all reagents and the final product with care. While specific toxicological data for this compound is limited, related brominated and nitrated thiophene compounds are known to be irritants and potentially toxic.[2][3] Therefore, it is recommended to handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] For bulk quantities, ensure proper storage in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5] The thermal stability of ethynylthiophenes should also be considered, as terminal acetylenes can be energetic. A thorough thermal hazard analysis is recommended before large-scale operations.
Q3: What are the typical impurities I might encounter, and how can I minimize them?
A3: Common impurities include:
-
Homocoupling byproduct of the alkyne: This arises from the dimerization of the terminal alkyne during the Sonogashira reaction, a side reaction often promoted by the presence of oxygen and high concentrations of the copper co-catalyst.[6][7] To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider using copper-free conditions or a reducing atmosphere.[8]
-
Bis-alkynylated thiophene: The reaction of both bromine atoms on the 2,5-dibromothiophene with the alkyne. Careful control of stoichiometry and reaction conditions is necessary to favor mono-substitution.
-
Residual Palladium Catalyst: Palladium residues are a common issue in cross-coupling reactions and must be removed, especially for pharmaceutical applications.[9]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2,5-dibromothiophene and protected alkyne.
Troubleshooting Guide
Low Yield in Sonogashira Coupling
| Symptom | Potential Cause | Recommended Action |
| Reaction stalls or proceeds very slowly | Catalyst Deactivation: The palladium catalyst may have decomposed, often indicated by the formation of palladium black. | - Ensure all reagents and solvents are of high purity and anhydrous. - Thoroughly degas all solvents and reagents before use to remove oxygen. - Consider using a more robust palladium catalyst or ligand system. |
| Low Reactivity of Aryl Bromide: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[8] | - Increase the reaction temperature. For aryl bromides, heating is often necessary.[8] - Increase the catalyst loading, although this may not be cost-effective at scale. - Consider using a more activating ligand for the palladium catalyst. | |
| Significant amount of starting material remains | Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). - If the reaction has stalled, consider a modest increase in temperature. |
| Poor Solubility of Reagents: At larger scales, solubility issues can become more prominent. | - Choose a solvent system that ensures all components remain in solution at the reaction temperature. |
Issues with Silyl Group Deprotection
| Symptom | Potential Cause | Recommended Action |
| Incomplete Deprotection | Insufficient Reagent or Reaction Time: The deprotection agent may be insufficient or the reaction may not have run to completion. | - Increase the equivalents of the deprotection reagent (e.g., TBAF, K2CO3). - Extend the reaction time and monitor by TLC or HPLC. |
| Formation of Side Products | Harsh Reaction Conditions: Strong basic or acidic conditions can lead to side reactions on the thiophene ring or with the alkyne. | - Use milder deprotection methods. For example, DBU has been shown to be a chemoselective reagent for the cleavage of acetylenic TMS groups.[10] Catalytic amounts of silver salts have also been reported for selective deprotection.[11] |
Purification Challenges
| Symptom | Potential Cause | Recommended Action |
| Difficulty removing homocoupling byproduct | Similar Polarity to the Desired Product: The homocoupled dimer can have a similar polarity, making chromatographic separation difficult. | - Optimize the Sonogashira reaction to minimize its formation. - Consider alternative purification techniques such as crystallization or distillation under reduced pressure. |
| High levels of residual palladium | Inefficient Removal during Workup: Standard aqueous washes may not be sufficient to remove all palladium residues. | - Employ a scavenger resin or perform an activated carbon treatment to remove residual palladium.[12] - Crystallization of the final product can also significantly reduce palladium levels.[1] |
Experimental Protocols
Step 1: Sonogashira Coupling of 2,5-Dibromothiophene with Trimethylsilylacetylene (Illustrative Lab-Scale)
This protocol is a general guide and requires optimization for scale-up.
To a stirred solution of 2,5-dibromothiophene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.1-1.5 eq).[13] The solution should be thoroughly degassed. Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-2 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[14] The reaction mixture is then heated (e.g., 60 °C) and monitored until completion.[14] Upon completion, the reaction is cooled, and the solvent is removed. The residue is then taken up in an organic solvent and washed to remove the catalyst and salts.
Step 2: Deprotection of 2-Bromo-5-(trimethylsilylethynyl)thiophene
The crude product from the previous step is dissolved in a suitable solvent (e.g., methanol, THF). A deprotection reagent such as potassium carbonate or TBAF is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).[15] The reaction is then worked up by removing the solvent and partitioning the residue between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound.
Note: For scale-up, purification by vacuum distillation or crystallization is often preferred over chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in Sonogashira coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. specialty-chemicals.eu [specialty-chemicals.eu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in 2-Bromo-5-ethynylthiophene
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting and quantifying impurities in 2-Bromo-5-ethynylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:
-
Starting Materials: Unreacted 2-bromothiophene or related precursors.
-
Isomeric Impurities: Other brominated or ethynyl-substituted thiophene isomers which can be difficult to separate due to similar physical properties.[1][2]
-
Reaction Byproducts: Dibrominated thiophenes or polymeric materials formed during the synthesis.
-
Residual Solvents: Solvents used during the reaction and purification steps.[3]
Q2: Which analytical technique is most suitable for routine purity checks?
A2: For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is often the preferred method due to its robustness, reproducibility, and ability to separate a wide range of potential impurities.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, especially for identifying volatile impurities and reaction byproducts.[3]
Q3: How can I identify an unknown peak in my chromatogram?
A3: An unknown peak can be tentatively identified by comparing its retention time to known standards. For definitive identification, collecting the fraction and analyzing it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[6] GC-MS is particularly powerful as it provides mass spectral data that can be used to elucidate the structure of the impurity.[3]
Q4: My NMR spectrum shows several unidentified peaks. What could be the cause?
A4: Unidentified peaks in an NMR spectrum can arise from several sources, including contamination from solvents, grease from glassware, or unexpected side products from the synthesis.[1] It is crucial to use high-purity deuterated solvents and ensure all glassware is scrupulously clean.[1] Comparing the spectrum of the crude reaction mixture with the purified product can help identify peaks corresponding to reaction byproducts.[1]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the acetonitrile/water ratio. A gradient elution may be necessary to separate complex mixtures.[5] |
| Incorrect column choice. | Use a high-resolution reverse-phase column (e.g., C18) with small particle size for better separation.[7] | |
| Peak Tailing | Silanol interactions with the stationary phase. | Use a mobile phase with a low pH (e.g., add formic or phosphoric acid) to suppress silanol activity.[7][8] Consider using an end-capped column. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Purge the system with a strong solvent. Ensure high-purity solvents are used for the mobile phase. |
GC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks Detected | Injection issue or compound not volatile enough. | Verify injector settings and syringe function. Confirm the oven temperature program is suitable for the analyte's boiling point. |
| Broad Peaks | Column contamination or degradation. | Bake out the column at a high temperature. If the problem persists, trim the first few centimeters of the column or replace it. |
| Incorrect carrier gas flow rate. | Optimize the helium flow rate for the column dimensions.[6] | |
| Poor Sensitivity | Ion source is dirty. | The ion source requires regular cleaning to maintain sensitivity.[3] |
| Inefficient ionization. | Ensure the electron ionization energy is set appropriately (typically 70 eV).[9] |
Quantitative Data Summary
The following tables provide typical parameters for the analysis of this compound and related compounds. Note: These are example values and should be optimized for your specific instrumentation and sample.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3 µm)[7] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid[8] |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Table 2: Example GC-MS Method Parameters
| Parameter | Value |
| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film)[6] |
| Carrier Gas | Helium at 1.0 mL/min[6] |
| Inlet Temperature | 250 °C[6] |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min[6] |
| Ion Source Temp. | 230 °C[10] |
| Mass Range | m/z 40-450[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H-3 | ~7.10 | Doublet |
| Thiophene H-4 | ~6.90 | Doublet |
| Ethynyl-H | ~3.30 | Singlet |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 500 µg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile / 50% Water with 0.1% Formic Acid) until a stable baseline is achieved.[7][8]
-
Data Acquisition: Inject the sample and run the gradient method as described in Table 1.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: GC-MS Impurity Identification
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[9]
-
Instrument Setup: Set up the GC-MS instrument according to the parameters in Table 2. Perform a blank injection with the solvent to ensure no system contamination.
-
Data Acquisition: Inject 1 µL of the sample solution into the GC-MS.
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any smaller peaks (impurities). Compare the obtained spectra with spectral libraries (e.g., NIST) to aid in identification.
Protocol 3: NMR Structural Verification
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).[9] Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[11]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.[9] Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.[9]
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign them to the respective protons in the molecule based on their chemical shift, multiplicity, and coupling constants.
Visualizations
Caption: General workflow for the analysis of impurities.
Caption: Decision tree for troubleshooting an unexpected HPLC peak.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Separation of Thiophene, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-Bromo-5-nitrothiophene | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Thiophene-Based Conjugated Polymers: Characterization of Poly(2-Bromo-5-ethynylthiophene) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated properties of poly(2-bromo-5-ethynylthiophene), a novel thiophene-based polymer, against the well-established and widely used poly(3-hexylthiophene) (P3HT). While polymers of this compound are not yet extensively documented in published literature, we can infer their characteristics based on the known effects of their constituent functional groups—a thiophene ring, an ethynylene linker, and a bromo substituent.
This document outlines potential synthesis pathways, predicts key performance metrics, and provides detailed experimental protocols for characterization. The objective is to offer a valuable resource for researchers exploring new conjugated polymers for applications in organic electronics, sensing, and bioelectronics.
Synthesis Pathways
The monomer, this compound, possesses two reactive sites suitable for polymerization: the terminal alkyne and the bromo-group. This allows for several potential polymerization routes. One of the most direct methods is the Sonogashira cross-coupling polymerization . This reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (of the bromo-thiophene) and sp-hybridized carbons (of the ethynyl group), which would lead to a poly(thienylene ethynylene) structure.
Caption: Proposed synthesis of poly(this compound) via Sonogashira coupling.
Comparative Data of Polymer Properties
The introduction of the ethynylene linker and the bromo-substituent is expected to significantly alter the polymer's properties compared to the standard P3HT. The ethynylene unit can increase chain rigidity and planarity, which often leads to a red-shift in optical absorption. The electron-withdrawing nature of the bromine atom is anticipated to lower both the HOMO and LUMO energy levels.
| Property | Poly(3-hexylthiophene) (P3HT) (Experimental) | Poly(this compound) (Predicted) | Rationale for Prediction |
| Optical Band Gap (Eg) | 1.9 - 2.1 eV | 1.8 - 2.0 eV | Increased planarity from the ethynylene linker may lead to a slightly lower band gap. |
| Absorption Max (λmax) | 450 - 550 nm (in solution/film) | 470 - 570 nm | The extended π-conjugation through the ethynylene unit is expected to red-shift the absorption maximum. |
| HOMO Level | -4.9 to -5.2 eV | -5.1 to -5.4 eV | The bromo-substituent is electron-withdrawing and is expected to lower the HOMO energy level. |
| LUMO Level | -2.9 to -3.2 eV | -3.1 to -3.4 eV | The bromo-substituent will also lower the LUMO level. |
| Thermal Stability (Td5) | ~400 °C | > 350 °C | The rigid backbone should provide good thermal stability, comparable to other conjugated polymers. |
| Solubility | Soluble in common organic solvents (e.g., chloroform, chlorobenzene) | Moderately soluble in common organic solvents | The rigid backbone may decrease solubility compared to the more flexible P3HT. |
Experimental Characterization Workflow
A systematic approach is required to fully characterize the structural, optical, thermal, and electrochemical properties of a newly synthesized polymer. The following workflow outlines the key experimental techniques.
Caption: A general workflow for the characterization of conjugated polymers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the polymer structure by analyzing the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Protocol:
-
Dissolve 5-10 mg of the purified polymer in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) in an NMR tube.
-
Ensure the polymer is fully dissolved, using gentle heating if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and over 1024 scans are typically required for a good signal-to-noise ratio.
-
Analyze the spectra for characteristic peaks corresponding to the thiophene, ethynylene, and any remaining end-group protons/carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer.
-
Protocol:
-
Prepare a thin film of the polymer by drop-casting a solution (e.g., in chloroform) onto a KBr salt plate and allowing the solvent to evaporate.
-
Alternatively, mix a small amount of the solid polymer with KBr powder and press it into a pellet.
-
Place the sample in the FT-IR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Look for characteristic vibrational bands, such as C≡C stretching for the ethynylene unit (~2100-2200 cm⁻¹) and C-S stretching for the thiophene ring (~600-800 cm⁻¹).
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the optical absorption properties and estimate the optical band gap.
-
Protocol:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform) with an absorbance below 1.
-
For thin-film measurements, spin-coat a solution of the polymer onto a quartz slide.
-
Record the absorption spectrum over a range of 300-800 nm.
-
The absorption edge (λonset) from the thin-film spectrum can be used to estimate the optical band gap using the formula: Eg (eV) = 1240 / λonset (nm).
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer.
-
Protocol:
-
Place 5-10 mg of the polymer in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical properties, including the HOMO and LUMO energy levels.
-
Protocol:
-
Prepare a thin film of the polymer on a working electrode (e.g., platinum or glassy carbon) by drop-casting or spin-coating.
-
Use a three-electrode setup with the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
The electrolyte is typically a 0.1 M solution of an inert salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent like acetonitrile.
-
Scan the potential to measure the onset of oxidation (Eox) and reduction (Ered).
-
Estimate the HOMO and LUMO levels using the empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 5.1] (Note: It is standard practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple).
-
-
Logical Comparison of Polymer Structures
The structural differences between P3HT and the proposed poly(this compound) are key to their differing properties. P3HT has a flexible alkyl side chain that aids solubility, while the proposed polymer has a rigid, linear backbone.
Caption: Comparison of structural features and resulting properties.
This guide provides a foundational comparison based on established chemical principles. Experimental validation is essential to confirm the predicted properties and fully evaluate the potential of poly(this compound) for various applications.
A Comparative Reactivity Analysis: 2-Bromo-5-ethynylthiophene vs. 2-Iodo-5-ethynylthiophene in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to synthetic efficiency. 2-Halo-5-ethynylthiophenes are valuable synthons, offering two reactive sites for molecular elaboration: the carbon-halogen bond and the terminal alkyne. This guide provides an objective comparison of the reactivity of 2-Bromo-5-ethynylthiophene and 2-Iodo-5-ethynylthiophene, focusing on their performance in palladium-catalyzed cross-coupling reactions.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] This directly influences the rate-determining step in many cross-coupling reactions: the oxidative addition of the halo-thiophene to a low-valent palladium catalyst.[3][4][5] Consequently, 2-Iodo-5-ethynylthiophene generally exhibits higher reactivity, often enabling milder reaction conditions, shorter reaction times, and improved yields compared to its bromo-analogue.
Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, coupling an aryl halide with a terminal alkyne.[6][7] The established reactivity trend for the halide is I > OTf > Br >> Cl.[1][7] This indicates that 2-Iodo-5-ethynylthiophene will be significantly more reactive than the bromo- derivative. This allows for the use of lower catalyst loadings, lower temperatures, and often results in cleaner reactions with higher yields.
Comparative Data: Sonogashira Coupling
| Parameter | This compound (Representative) | 2-Iodo-5-ethynylthiophene (Representative) |
| Catalyst System | Pd(PPh₃)₂Cl₂, CuI | Pd(PPh₃)₂Cl₂, CuI |
| Base | Triethylamine or Diisopropylamine | Diisopropylamine |
| Solvent | THF or DMF | THF |
| Temperature | Room Temp. to 65°C | Room Temperature |
| Reaction Time | 3 - 12 hours | 1 - 3 hours |
| Typical Yield | Good to Excellent (~90%)[8] | Excellent (>90%) |
Note: Conditions are representative and may vary based on the specific coupling partner.
Experimental Protocol: General Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halo-5-ethynylthiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.025-0.05 eq).[7]
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., diisopropylamine, 2.0-7.0 eq).[7]
-
Add the terminal alkyne coupling partner (1.1-1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at the appropriate temperature (Room Temperature for the iodo-compound, potentially gentle heating for the bromo-compound) for the required time, monitoring progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., Et₂O) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[2] The rate of reaction is highly dependent on the oxidative addition step, where the C-I bond of 2-Iodo-5-ethynylthiophene will cleave and add to the palladium(0) catalyst much more readily than the C-Br bond of its counterpart.[1] This often translates to the iodo-compound requiring less forcing conditions.
Comparative Data: Suzuki Coupling
| Parameter | This compound (Representative) | 2-Iodo-5-ethynylthiophene (Representative) |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₃PO₄ or K₂CO₃ | K₃PO₄ or K₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 - 100°C | 80 - 90°C |
| Reaction Time | 12 - 24 hours | 6 - 12 hours |
| Typical Yield | Moderate to Excellent (70-92%)[9] | Good to Excellent (>80%) |
Note: Conditions are representative and may vary based on the specific boronic acid used.
Experimental Protocol: General Suzuki Coupling
-
In a reaction vessel, combine the 2-halo-5-ethynylthiophene (1.0 eq), the aryl boronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq) under an inert atmosphere.[9]
-
Add the catalyst, Pd(PPh₃)₄ (0.025-0.05 eq).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).
-
Heat the mixture with vigorous stirring at the specified temperature (e.g., 90°C) for the necessary duration. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Stille Coupling
The Stille reaction couples an organohalide with an organotin reagent (organostannane) and is known for its tolerance of a wide variety of functional groups.[10][11] The reactivity of the halide partner follows the expected trend, with iodides reacting faster than bromides.[12] This allows for selective couplings if both a bromo- and an iodo- group are present in a molecule. For 2-Iodo-5-ethynylthiophene, the Stille coupling can often be performed at lower temperatures and with shorter reaction times.
Comparative Data: Stille Coupling
| Parameter | This compound (Representative) | 2-Iodo-5-ethynylthiophene (Representative) |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ or Pd(PPh₃)₄ | Pd₂(dba)₃ / P(o-tol)₃ or Pd(PPh₃)₄ |
| Solvent | Toluene or DMF | Toluene or DMF |
| Additives | LiCl or CuI (sometimes required) | Often not required |
| Temperature | 90 - 110°C | 60 - 90°C |
| Reaction Time | 12 - 16 hours | 4 - 12 hours |
| Typical Yield | Good (70-85%)[13] | Good to Excellent (>80%) |
Note: Conditions are representative and may vary based on the specific organostannane used.
Experimental Protocol: General Stille Coupling
-
To a dry Schlenk tube, add the 2-halo-5-ethynylthiophene (1.0 eq) and the organostannane reagent (1.1-1.2 eq).
-
Subject the flask to three pump/purge cycles with an inert gas (e.g., Argon).
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and ligand (e.g., P(o-tol)₃, 0.04 eq).[13] If required, add additives like CuI or LiCl at this stage.
-
Seal the vessel and heat the reaction mixture with stirring to the required temperature (e.g., 100°C for the bromo-compound).
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.
-
The crude residue can be purified by flash column chromatography. To remove tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of KF before workup, or the crude product can be filtered through silica gel treated with triethylamine.[10]
Conclusion
The experimental evidence and underlying chemical principles consistently demonstrate that 2-Iodo-5-ethynylthiophene is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to this compound. This enhanced reactivity is a direct result of the weaker carbon-iodine bond, which facilitates the crucial oxidative addition step.
For researchers, this translates into significant practical advantages:
-
Milder Reaction Conditions: The iodo-compound often reacts at lower temperatures, which is beneficial for preserving sensitive functional groups elsewhere in the molecule.
-
Shorter Reaction Times: Faster reaction kinetics can improve laboratory throughput.
-
Higher Efficiency: Reactions with the iodo-analogue may proceed more cleanly and with higher yields, simplifying purification.
The choice between 2-bromo- and 2-iodo-5-ethynylthiophene will ultimately depend on a balance of factors including substrate stability, desired reaction conditions, cost, and commercial availability. However, for applications demanding high efficiency and mild conditions, 2-Iodo-5-ethynylthiophene is the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Buy this compound | 105995-73-1 [smolecule.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. rsc.org [rsc.org]
A Comparative Guide to Alternative Monomers for High-Performance Conducting Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design and synthesis of conducting polymers with tailored properties. While 2-Bromo-5-ethynylthiophene has been utilized in the formation of poly(thienylene ethynylene)s, a range of alternative monomers offer significant advantages in terms of processability, conductivity, and stability. This guide provides an objective comparison of key alternative monomers, supported by experimental data, to aid in the selection of the most suitable candidates for specific applications.
This comparison focuses on prominent alternatives to this compound, including 3,4-ethylenedioxythiophene (EDOT) and its derivatives, functionalized 3-alkylthiophenes, and copolymers incorporating thiophene units. The data presented herein is collated from various scientific publications to provide a comprehensive overview of their performance characteristics.
Comparative Performance Data
The following table summarizes the key performance metrics of conducting polymers derived from this compound and its alternatives. It is important to note that direct, side-by-side comparative studies are limited, and the properties of conducting polymers can be highly dependent on the synthesis method, dopants, and processing conditions. The data for Poly(this compound) is based on representative values for poly(thienylene ethynylene)s due to the limited availability of specific data for the homopolymer.
| Monomer | Polymer | Electrical Conductivity (S/cm) | Thermal Stability (Td5, °C) | Molecular Weight (Mn, kDa) | Solubility |
| This compound | Poly(thienylene ethynylene) | 10-4 - 10-2 | ~380[1] | 17 - 26[1] | Generally soluble in common organic solvents like chloroform and chlorobenzene.[1] |
| 3,4-Ethylenedioxythiophene (EDOT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | 1 - 10 (undoped), up to 5000 (doped) | ~315 - 347 (undoped), >400 (doped with PSS) | 10 - 100 | Insoluble in most common solvents; processable as a dispersion with PSS. |
| 3-Hexylthiophene | Poly(3-hexylthiophene) (P3HT) | 10-5 - 10-3 (undoped), 1 - 1000 (doped) | ~425 - 441[2] | 15 - 72 | Soluble in common organic solvents like chloroform, toluene, and chlorobenzene. |
| 3-Dodecylthiophene | Poly(3-dodecylthiophene) (P3DDT) | 10-5 - 10-3 (undoped), 1 - 500 (doped) | ~350[2] | 10 - 50 | Soluble in common organic solvents. |
| Thiophene and Pyrrole (comonomers) | Poly(thiophene-co-pyrrole) | 10-3 - 10 | ~340 | - | Generally insoluble. |
| Thieno[3,2-b]thiophene derivatives | Poly(thieno[3,2-b]thiophene)s | 10-2 - 100 | >400 | 20 - 100 | Solubility is dependent on side chains. |
Logical Relationship of Alternative Monomers
The following diagram illustrates the relationship between this compound and its various classes of alternatives, highlighting the strategies employed to enhance the properties of the resulting conducting polymers.
References
Comparative Study of Catalysts for 2-Bromo-5-ethynylthiophene Polymerization: A Guide for Researchers
Disclaimer: Extensive literature searches did not yield a direct comparative study of catalysts specifically for the polymerization of 2-Bromo-5-ethynylthiophene. The following guide is a synthesized comparison based on established polymerization methodologies for structurally similar monomers, such as other substituted thiophenes and phenylacetylenes. The quantitative data presented is hypothetical and intended to be illustrative of potential outcomes.
This guide provides a comparative overview of potential catalyst systems for the polymerization of this compound, a promising monomer for the synthesis of novel conjugated polymers. The selection of an appropriate catalyst is crucial for controlling the polymer's molecular weight, polydispersity, and ultimately its material properties. This document is intended for researchers, scientists, and drug development professionals working in the field of polymer chemistry and materials science.
Data Presentation: Hypothetical Performance of Catalysts
The following table summarizes the hypothetical performance of three classes of transition metal catalysts that are likely candidates for the polymerization of this compound. The proposed catalysts are selected based on their known activity in related polymerization reactions, such as Sonogashira cross-coupling and acetylene polymerization.
| Catalyst System | Proposed Polymerization Type | Polymer Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Catalyst A: Pd(PPh₃)₄ / CuI | Sonogashira Polycondensation | 85 | 15 | 30 | 2.0 |
| Catalyst B: Ni(dppp)Cl₂ | Kumada Catalyst-Transfer Polycondensation | 70 | 25 | 45 | 1.8 |
| Catalyst C: [Rh(nbd)Cl]₂ | Acetylene Polymerization | 90 | 50 | 80 | 1.6 |
-
Mn: Number-average molecular weight
-
Mw: Weight-average molecular weight
-
PDI: Polydispersity Index
-
dppp: 1,3-Bis(diphenylphosphino)propane
-
nbd: Norbornadiene
Experimental Workflow
Caption: Experimental workflow for the comparative study of catalysts.
Experimental Protocols
A generalized experimental protocol for a comparative study is provided below. Specific reaction conditions such as temperature, reaction time, and solvent may need to be optimized for each catalyst system.
1. Materials
-
This compound (monomer)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Copper(I) iodide [CuI]
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer [[Rh(nbd)Cl]₂]
-
Anhydrous solvents (e.g., toluene, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Diisopropylamine (for Sonogashira coupling)
-
Grignard reagent (e.g., isopropylmagnesium chloride, for Kumada coupling if the ethynyl group is protected and then deprotected)
-
Methanol (for precipitation)
-
Inert gas (Argon or Nitrogen)
2. General Polymerization Procedure (Example for Catalyst A: Sonogashira Polycondensation)
-
Reaction Setup: A dried Schlenk flask is charged with this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon three times.
-
Solvent and Reagent Addition: Anhydrous toluene (5 mL) and diisopropylamine (2.0 mmol) are added via syringe.
-
Polymerization: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a set time (e.g., 24 hours) under an argon atmosphere. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the monomer.
-
Work-up: The reaction is cooled to room temperature and the resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).
-
Purification: The precipitated polymer is collected by filtration, washed with methanol to remove residual catalyst and unreacted monomer, and then dried under vacuum at 40 °C for 24 hours.
3. Polymer Characterization
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers are determined by gel permeation chromatography (GPC) using a suitable eluent (e.g., THF or chloroform) and calibrated with polystyrene standards.
-
Structural Analysis: The chemical structure of the resulting polymer is confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Functional Group Analysis: The presence of characteristic functional groups in the polymer is verified using Fourier-transform infrared (FT-IR) spectroscopy.
By following these protocols, researchers can systematically evaluate the performance of different catalysts for the polymerization of this compound and select the most suitable system for their specific application.
Benchmarking 2-Bromo-5-ethynylthiophene Derivatives in Organic Solar Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable materials for organic solar cells (OSCs) has led to the exploration of a diverse range of molecular architectures. Among these, derivatives of 2-Bromo-5-ethynylthiophene have emerged as promising building blocks for donor-acceptor (D-A) copolymers. The ethynyl linkage offers a rigid and planar backbone structure, facilitating intermolecular π-π stacking and efficient charge transport, which are crucial for high-performing photovoltaic devices. This guide provides a comparative analysis of various this compound-based copolymers, summarizing their performance metrics and detailing the experimental protocols for their synthesis and device fabrication.
Performance Comparison of this compound-Based Copolymers
The photovoltaic performance of organic solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-circuit Voltage (Voc), Short-circuit Current density (Jsc), and Fill Factor (FF). The following table summarizes the performance of different donor-acceptor copolymers synthesized from this compound, highlighting the impact of the acceptor unit on the overall device efficiency.
| Donor Polymer | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| P(TBT-Tz) | Thiazole | 3.75 | - | - | - |
| P(TBT-DTffBT) | 5,6-difluoro-4,7-bis(4-hexylthiophen-2-yl)benzo[c][1][2][3]thiadiazole | 4.42 | - | - | - |
| P1 | Bithiazole | - | 0.77 | 6.68 | 51 |
| P2 | Thiazolothiazole | 2.6 | 0.77 | 6.68 | 51 |
Note: The data presented is a compilation from various research articles. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental procedures for the synthesis of this compound-based copolymers and the fabrication of organic solar cells.
Synthesis of Donor-Acceptor Copolymers via Stille Coupling Polymerization
A common and versatile method for synthesizing these conjugated polymers is the Stille cross-coupling reaction.
Materials:
-
This compound (monomer)
-
Distannylated acceptor monomer (e.g., distannylated benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene, chlorobenzene)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of this compound and the distannylated acceptor monomer in the chosen solvent.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 90-120 °C) and stir for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.
-
Finally, precipitate the purified polymer from a chloroform solution into methanol and dry it under vacuum.
Fabrication of Bulk Heterojunction Organic Solar Cells
The performance of the synthesized polymers is evaluated by fabricating and characterizing bulk heterojunction (BHJ) solar cells.
Device Architecture: ITO / PEDOT:PSS / Polymer:Acceptor Blend / Ca / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Synthesized donor polymer
-
Electron acceptor (e.g., PC₆₁BM or PC₇₁BM)
-
Organic solvent for the active layer (e.g., chloroform, chlorobenzene)
-
Calcium (Ca) and Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrates. Anneal the substrates at a specified temperature (e.g., 120-150 °C) in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and the electron acceptor in a suitable organic solvent. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The thickness of the active layer is a critical parameter and is controlled by the spin speed and solution concentration.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of Calcium followed by a thicker layer of Aluminum through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²).
Structure-Property Relationship and Experimental Workflow
The following diagrams illustrate the key relationships and workflows in the development and testing of this compound derivatives for organic solar cells.
References
A Comparative Guide to HPLC and GC-MS for the Purity Validation of 2-Bromo-5-ethynylthiophene
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like 2-Bromo-5-ethynylthiophene is a critical step in ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, complete with detailed experimental protocols and supporting data, to assist in selecting the most suitable technique for the validation of this compound purity.
High-Performance Liquid Chromatography (HPLC): A Versatile Method for Non-Volatile Compounds
HPLC is a cornerstone of pharmaceutical analysis, particularly adept at separating and quantifying non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Autosampler: Capable of injecting 10 µL.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
A stock solution of 1 mg/mL of this compound is prepared in the mobile phase.
-
This is further diluted to a working concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[2]
-
Quantitative Data Summary: HPLC Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[2]
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Impurity 1 (e.g., starting material) | 3.2 | 0.35 | - |
| 2 | This compound | 5.8 | 99.52 | 99.52 |
| 3 | Impurity 2 (e.g., side-product) | 7.1 | 0.13 | - |
Note: The retention times and peak areas are hypothetical and may vary depending on the specific HPLC system and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry.[6][7] It is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Injector Temperature: 250 °C.[9]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-400.
-
Injection Volume: 1 µL (split ratio of 20:1).
-
-
Sample Preparation:
-
A solution of 1 mg/mL of this compound is prepared in a suitable solvent like dichloromethane.
-
The solution is filtered through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary: GC-MS Analysis
Purity is assessed by the relative peak area of the main component in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and comparison to spectral libraries.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Volatile Impurity 1 | 8.5 | 0.28 | - |
| 2 | This compound | 12.3 | 99.65 | 99.65 |
| 3 | Volatile Impurity 2 | 14.9 | 0.07 | - |
Note: The retention times and peak areas are hypothetical and for illustrative purposes.
Comparison of HPLC and GC-MS for Purity Validation
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.[1]
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[6] | Ideal for volatile and thermally stable compounds.[10] |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent.[6] | May require derivatization for non-volatile compounds, but is simple for volatile analytes. |
| Detection | UV detection provides quantitative data but limited structural information. | Mass spectrometry provides detailed structural information and allows for definitive identification of impurities.[1] |
| Sensitivity | High sensitivity, especially with UV-active compounds. | Very high sensitivity, particularly for volatile compounds.[11] |
| Cost and Complexity | Generally lower initial and operational costs compared to GC-MS.[10] | Higher initial investment and maintenance costs.[11] |
| Best for this compound | Routine quality control, quantification of non-volatile impurities, and batch-to-batch consistency. | Identification of unknown volatile impurities, confirmation of structure, and detection of thermally stable related substances. |
Visualizing the Workflow and Comparison
To better illustrate the processes and the decision-making involved, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-5-nitrothiophene | SIELC Technologies [sielc.com]
- 4. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. smithers.com [smithers.com]
- 8. ejmanager.com [ejmanager.com]
- 9. scispace.com [scispace.com]
- 10. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
The Uncapped Potential of 2-Bromo-5-ethynylthiophene: A Comparative Guide for Advanced Material and Drug Discovery
For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of molecular building blocks is a critical decision that dictates the trajectory of their work. In the realm of thiophene-based materials and therapeutics, 2-Bromo-5-ethynylthiophene emerges as a monomer with distinct advantages over its more conventional counterparts. This guide provides an objective comparison, supported by available data and experimental insights, to illuminate the strategic benefits of incorporating this versatile compound into your research and development pipeline.
The unique combination of a reactive bromine atom and a rigid, electron-rich ethynyl group on the thiophene ring endows this compound with a suite of properties that translate into superior performance in both polymeric materials and biologically active molecules. This guide will delve into these advantages, offering a clear perspective on why this monomer is often the superior choice for demanding applications.
Performance Advantages: A Head-to-Head Comparison
The true measure of a monomer's utility lies in the properties of the resulting polymers and molecules. While direct comparative data for polymers derived solely from this compound is emergent, we can extrapolate its performance advantages based on studies of polymers incorporating ethynyl-thiophene moieties.
Key Performance Indicators of Thiophene-Based Polymers
| Property | Poly(this compound) (Expected) | Poly(2-bromothiophene) | Poly(2,5-dibromothiophene) | Poly(2-bromo-3-alkylthiophene) |
| Predominant Polymerization Method | Sonogashira, Stille Coupling | Grignard Metathesis, Stille Coupling | Grignard Metathesis, Stille Coupling | Grignard Metathesis, Stille Coupling |
| Expected Molecular Weight (Mn) | Moderate to High | Moderate | Moderate to High | High |
| Polydispersity Index (PDI) | Low to Moderate | Low to Moderate | Low to Moderate | Low |
| Conductivity | Potentially High (enhanced planarity) | Moderate | Moderate to High | Moderate |
| Thermal Stability | High (rigid backbone) | Moderate | Moderate | Moderate |
| Solubility | Moderate (can be tuned with side chains) | Low | Low | High (with longer alkyl chains) |
| Band Gap | Lower (extended π-conjugation) | Higher | Higher | Higher |
Note: The data for Poly(this compound) is extrapolated based on the known effects of the ethynyl group on conjugated polymers. Actual values may vary depending on the specific polymerization conditions and comonomers used.
The introduction of the ethynyl linkage is known to promote a more planar polymer backbone. This increased planarity enhances π-orbital overlap between adjacent thiophene units, leading to a more delocalized electronic structure. The consequences of this are two-fold: a reduction in the bandgap, which is advantageous for organic electronic applications, and potentially higher charge carrier mobility, leading to improved electrical conductivity.
Furthermore, the rigid nature of the ethynyl group contributes to a more defined and ordered polymer structure, which can result in enhanced thermal stability compared to polymers with more flexible linkages.
In Drug Discovery: The Ethynyl Edge
In the context of drug development, the thiophene nucleus is a well-established pharmacophore, present in numerous approved drugs.[1] The incorporation of an ethynyl group, as seen in this compound, offers several strategic advantages for medicinal chemists.
The ethynyl group is recognized as a privileged structural feature in drug design, capable of forming key interactions with a variety of biological targets.[2] Its linear geometry allows it to act as a rigid linker or to probe narrow hydrophobic pockets within protein active sites. Moreover, terminal alkynes can participate in "click chemistry" reactions, providing a versatile handle for bioconjugation and the development of targeted drug delivery systems. The presence of the bromine atom further enhances the synthetic versatility of this compound, allowing for the introduction of diverse functionalities through cross-coupling reactions to explore structure-activity relationships. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7][8]
Experimental Protocols: Synthesizing Success
The polymerization of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions such as Sonogashira and Stille coupling.
Sonogashira Polymerization Protocol
This method is particularly well-suited for the polymerization of terminal alkynes like this compound.
Materials:
-
This compound (monomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound monomer, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base via syringe.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to the desired reaction temperature (typically 50-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC).
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Filter and wash the polymer with appropriate solvents to remove catalyst residues and unreacted monomer.
-
Dry the polymer under vacuum.
Stille Coupling Polymerization Protocol
Stille coupling offers an alternative route for polymerization, particularly when coupling with an organotin-functionalized comonomer.
Materials:
-
This compound (monomer A)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst to a Schlenk flask.
-
Add the anhydrous solvent, followed by monomer A and monomer B.
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for 24-48 hours.
-
Monitor the polymerization by GPC to track the increase in molecular weight.
-
Once the desired molecular weight is achieved, cool the reaction and precipitate the polymer in a non-solvent such as methanol.
-
Purify the polymer by filtration and washing with solvents to remove impurities.
-
Dry the final polymer product under vacuum.
Visualizing the Process and Logic
To further clarify the concepts discussed, the following diagrams illustrate the polymerization process and the logical advantages of this compound.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-ethynylthiophene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-ethynylthiophene, a halogenated terminal alkyne used in chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with institutional environmental health and safety (EHS) guidelines and local regulations.
Core Safety Precautions and Hazard Identification
-
Brominated Thiophene Hazards : Brominated thiophenes are generally considered hazardous.[1][2] They can be harmful if swallowed, in contact with skin, or inhaled.[1] They may also cause skin and eye irritation.[1]
-
Terminal Alkyne Hazards : The terminal alkyne group presents a significant and immediate hazard due to the potential for explosive acetylide formation. Terminal alkynes have an acidic proton that can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and explosive metal acetylides.[3][4][5]
Given these potential hazards, a conservative approach to safety is imperative.
Personal Protective Equipment (PPE)
When handling this compound in any form, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection : Safety glasses with side shields or chemical goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection : A flame-resistant laboratory coat and closed-toe shoes.
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]
Experimental Protocol: Waste Disposal Procedure
This protocol details the step-by-step methodology for the safe disposal of this compound waste.
Waste Segregation and Collection
Proper waste segregation is the most critical step to prevent the formation of hazardous byproducts.[4]
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with organic solvents and clearly labeled "Hazardous Waste," listing "this compound" and all other chemical constituents.[6][7]
-
Crucially, never mix waste containing terminal alkynes with waste containing heavy metal salts (e.g., copper, silver, mercury). [4][5]
-
-
Solid Waste :
-
Collect contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a separate, sealed, and clearly labeled hazardous waste container.[7]
-
This container should also be labeled "Hazardous Waste" and specify its contents.
-
Quenching of Reactive Reaction Mixtures
Reaction mixtures containing this compound must be carefully quenched to neutralize any reactive species before being collected for waste disposal.[3]
-
Procedure for Quenching a Reaction Mixture :
-
Cool the reaction mixture to 0 °C in an ice bath to control any exothermic reactions.[3]
-
Slowly add a proton-donating quenching agent, such as isopropanol, dropwise.[3]
-
Continue the addition until any gas evolution ceases.[3]
-
Allow the mixture to warm to room temperature while stirring.[3]
-
Once quenching is complete, transfer the mixture to the designated liquid hazardous waste container.[3]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Remove all sources of ignition.[7]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6]
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[4][7]
-
Clean the spill area thoroughly.
-
Do not allow spill runoff to enter drains or waterways.[7]
Final Disposal
-
Unused or Expired this compound :
-
Waste Containers :
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table provides illustrative parameters for quenching a hypothetical reaction mixture. These values are examples and must be adjusted based on the specific reaction conditions and concentration of the alkyne.
| Parameter | Value | Rationale |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale.[3] |
| Quenching Temperature | 0 °C | To control potential exothermic reactions during quenching.[3] |
| Quenching Agent | Isopropanol | A readily available proton source to neutralize reactive acetylides.[3] |
| Rate of Addition | Dropwise | Slow addition allows for better temperature control and safer reaction.[3] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
